Pulegone-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
160.28 g/mol |
IUPAC Name |
(3R)-2,2-dideuterio-6-(1,1,1,3,3,3-hexadeuteriopropan-2-ylidene)-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m1/s1/i1D3,2D3,6D2 |
InChI Key |
NZGWDASTMWDZIW-IJLHJJQBSA-N |
Isomeric SMILES |
[2H]C1([C@@H](CCC(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])C1=O)C)[2H] |
Canonical SMILES |
CC1CCC(=C(C)C)C(=O)C1 |
Origin of Product |
United States |
Foundational & Exploratory
Pulegone-d8: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulegone, a naturally occurring monoterpene ketone, is a compound of significant interest due to its diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties. Its deuterated analogue, pulegone-d8, serves as an invaluable tool in metabolic studies, particularly in elucidating the pathways of pulegone's bioactivation and detoxification. The incorporation of deuterium isotopes allows for the sensitive and specific tracing of the molecule and its metabolites in complex biological systems, aiding in pharmacokinetic and mechanistic studies. This technical guide provides a comprehensive overview of the chemical properties of this compound and a detailed plausible method for its synthesis.
Chemical Properties of this compound
Precise experimental data for this compound is not extensively available. However, its chemical properties can be closely approximated from the known data of unlabeled pulegone, with adjustments for the increased mass due to deuterium labeling.
| Property | Value (Pulegone) | Value (this compound, Estimated) | Citation |
| Molecular Formula | C₁₀H₁₆O | C₁₀H₈D₈O | [1] |
| Molecular Weight | 152.24 g/mol | 160.30 g/mol | [2][3] |
| Appearance | Colorless to pale yellow oily liquid | Colorless to pale yellow oily liquid | [4][5] |
| Odor | Minty, camphor-like | Minty, camphor-like | [4] |
| Boiling Point | 224 °C | ~224 °C | [4][5] |
| Melting Point | < 25 °C | < 25 °C | [6][7] |
| Density | ~0.937 g/mL at 25 °C | ~0.945 g/mL at 25 °C | [5] |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | [4] |
| CAS Number | 89-82-7 | 62385-90-4 (for pulegone-d6-d8) | [1] |
Note: The properties for this compound are estimated based on the properties of unlabeled pulegone. The increased molecular weight will slightly affect density, while other physical properties such as appearance, odor, boiling point, melting point, and solubility are expected to be very similar.
Synthesis of this compound
Experimental Protocol: Acid-Catalyzed Deuterium Exchange
Objective: To replace the eight enolizable protons of pulegone with deuterium to synthesize this compound.
Materials:
-
(R)-(+)-Pulegone (or (S)-(-)-Pulegone)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %) or another suitable deuterated acid catalyst
-
Anhydrous diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pulegone (1 equivalent) in an excess of deuterium oxide (D₂O).
-
Catalyst Addition: Add a catalytic amount of deuterated hydrochloric acid (DCl in D₂O) to the reaction mixture. The amount of catalyst will need to be optimized but is typically around 5-10 mol%.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the deuteration can be monitored by taking small aliquots, extracting with an organic solvent, and analyzing by ¹H NMR spectroscopy to observe the disappearance of the proton signals at the enolizable positions. The reaction time will vary depending on the scale and catalyst concentration but may range from several hours to overnight.
-
Work-up: After the desired level of deuteration is achieved (as determined by NMR), cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the deuterated pulegone with diethyl ether (or another suitable organic solvent) multiple times.
-
Washing: Wash the combined organic layers with a small amount of D₂O to remove any residual acid catalyst.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure.
-
Purification: The resulting crude this compound can be further purified by vacuum distillation or column chromatography if necessary.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the molecular weight and the extent and location of deuterium incorporation.
Metabolic Pathway of Pulegone
Pulegone is primarily metabolized in the liver by the cytochrome P450 (CYP450) enzyme system. The key metabolic transformation is the oxidation of pulegone to menthofuran, a more toxic metabolite. This bioactivation pathway is crucial in understanding the hepatotoxicity associated with pulegone. The use of this compound is instrumental in studying the kinetics and mechanism of this metabolic process.[8]
Experimental Workflow for this compound Synthesis and Analysis
The synthesis and subsequent analysis of this compound for use in metabolic studies follows a structured workflow.
Conclusion
This compound is a critical tool for researchers in the fields of drug metabolism, toxicology, and natural product chemistry. Its synthesis, while requiring careful handling of deuterated reagents, is achievable through established chemical principles. The data and protocols provided in this guide are intended to support the scientific community in the effective utilization of this valuable isotopic tracer for advancing our understanding of the biological fate of pulegone and related monoterpenes.
References
- 1. aromaLAB Shop - Pulegone-d6-d8 [shop.aromalab.de]
- 2. GSRS [precision.fda.gov]
- 3. This compound | C10H16O | CID 101040792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pulegone - Wikipedia [en.wikipedia.org]
- 5. (+)-PULEGONE CAS#: 89-82-7 [m.chemicalbook.com]
- 6. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (+)-PULEGONE | 89-82-7 [chemicalbook.com]
- 8. Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pulegone-d8: Isotopic Labeling and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pulegone-d8, a deuterated analog of the monoterpene pulegone. It details the methodologies for its isotopic labeling, analytical techniques for purity assessment, and its application as an internal standard in quantitative analysis. This document is intended to serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction to this compound
Pulegone, a naturally occurring monoterpene found in various mint species, is of significant interest in toxicological and metabolic studies due to its potential hepatotoxicity. This compound, in which hydrogen atoms are replaced by deuterium, serves as an invaluable tool in these investigations. Its primary application is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in gas chromatography-mass spectrometry (GC/MS) methods. The mass difference between this compound and its non-labeled counterpart allows for precise and accurate quantification, correcting for variations during sample preparation and analysis.
Isotopic Labeling of Pulegone
The most common and efficient method for the synthesis of this compound is through base-catalyzed hydrogen-deuterium exchange at the α-positions to the carbonyl group. This process involves the reversible formation of an enolate intermediate in the presence of a deuterated solvent and a base.
Key Reaction: Hydrogen-Deuterium Exchange
Experimental Protocol: Base-Catalyzed Deuteration of Pulegone
This protocol outlines a general procedure for the preparation of this compound. Optimization of reaction conditions may be necessary to achieve the desired level of deuteration.
Materials:
-
(R)-(+)-Pulegone (≥98% purity)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium metal (Na)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Deuteroxide (NaOD) solution: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add a small piece of sodium metal to an excess of deuterium oxide. The reaction is exothermic and generates deuterium gas. Allow the reaction to proceed until all the sodium has reacted to form a solution of NaOD in D₂O.
-
Deuterium Exchange Reaction: To the freshly prepared NaOD solution, add (R)-(+)-pulegone. The molar ratio of pulegone to base and the concentration of the reactants should be optimized.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for a prolonged period (e.g., 24-72 hours). The progress of the deuteration can be monitored by taking small aliquots and analyzing them by GC/MS or ¹H NMR.
-
Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the deuterated pulegone with an organic solvent such as diethyl ether or THF.
-
Purification: Wash the organic layer with brine to remove any remaining D₂O and base. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Further Purification (Optional): If necessary, the crude this compound can be further purified by column chromatography on silica gel.
Purity Assessment of this compound
The chemical and isotopic purity of this compound is critical for its use as an internal standard. The primary analytical techniques for this assessment are Gas Chromatography-Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS is the definitive method for determining the isotopic distribution and purity of this compound. The gas chromatogram provides information on the chemical purity, while the mass spectrum reveals the extent of deuterium incorporation.
Table 1: Typical GC/MS Parameters for Pulegone Analysis
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temp. | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
Data Interpretation:
The mass spectrum of unlabeled pulegone (C₁₀H₁₆O) shows a molecular ion peak (M⁺) at m/z 152. For this compound, where all eight exchangeable α-protons are replaced by deuterium, the molecular ion peak is expected at m/z 160. The relative intensities of the ion peaks from m/z 153 to 160 indicate the distribution of deuterated species (d₁ to d₈).
Table 2: Representative Isotopic Purity Data for this compound
| Isotopic Species | Abundance (%) |
| d₀ (unlabeled) | < 0.1 |
| d₁ - d₄ | < 1.0 |
| d₅ | 1.5 |
| d₆ | 5.0 |
| d₇ | 20.0 |
| d₈ | > 73.5 |
| Isotopic Purity (d₈) | ≥ 98% (of deuterated species) |
Note: This is an example of typical data. Actual values may vary depending on the synthesis and purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ²H NMR spectroscopy are powerful tools for confirming the positions of deuterium labeling and assessing isotopic enrichment.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the α-protons will be significantly diminished or absent, confirming successful deuteration at these positions.
-
²H NMR: The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of deuterium incorporation.
Application of this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of pulegone in various matrices, such as biological fluids, essential oils, and food products.[1] Its chemical properties are nearly identical to unlabeled pulegone, ensuring similar extraction efficiency and chromatographic behavior, while its different mass allows for distinct detection by MS.
Experimental Protocol: Quantification of Pulegone in a Sample Matrix
-
Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of unlabeled pulegone.
-
Addition of Internal Standard: Add a fixed concentration of this compound to each calibration standard and to the unknown samples.
-
Sample Preparation: Perform the necessary sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analytes.
-
GC/MS Analysis: Analyze the prepared standards and samples using the GC/MS method described in Section 3.1.
-
Data Processing: For each chromatogram, integrate the peak areas of the selected ions for pulegone (e.g., m/z 152) and this compound (e.g., m/z 160).
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of pulegone to the peak area of this compound against the concentration of pulegone for the calibration standards.
-
Quantification: Calculate the peak area ratio for the unknown samples and determine the concentration of pulegone using the calibration curve.
Pulegone Metabolism
Understanding the metabolic fate of pulegone is crucial for assessing its toxicity. Pulegone undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathways include oxidation, reduction, and conjugation. The use of this compound can aid in elucidating these pathways by tracing the fate of the deuterated molecule.
Conclusion
This compound is an essential tool for researchers studying the metabolism, pharmacokinetics, and toxicology of pulegone. Its synthesis via base-catalyzed deuterium exchange is a well-established method, and its purity can be rigorously assessed using GC/MS and NMR. When used as an internal standard, this compound enables accurate and precise quantification of pulegone in complex matrices, contributing to reliable and reproducible research outcomes. This guide provides the fundamental knowledge and protocols to effectively utilize this compound in a research setting.
References
Technical Guide: Physical and Chemical Characteristics of Deuterated Pulegone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and metabolic characteristics of deuterated pulegone. Due to the limited availability of direct experimental data for deuterated pulegone, this guide combines established data for non-deuterated pulegone with predicted properties based on known isotope effects. This information is intended to support research and development activities, particularly in the fields of drug metabolism, toxicology, and analytical chemistry.
Introduction to Deuterated Pulegone
Pulegone is a naturally occurring monoterpene and a major constituent of essential oils from plants of the Lamiaceae family. Its deuterated analogue, where one or more hydrogen atoms are replaced by deuterium, serves as a valuable tool in mechanistic studies. Specifically, hexadeuterated pulegone ([2H6]pulegone), with deuterium atoms at the allylic methyl groups, has been instrumental in elucidating the metabolic activation of pulegone and its associated hepatotoxicity.
The primary rationale for using deuterated pulegone in research is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage for the C-D bond in enzyme-catalyzed reactions. This effect can significantly alter the metabolic fate of a molecule, providing insights into reaction mechanisms and helping to identify sites of metabolic attack.
Synthesis of Deuterated Pulegone
Proposed Experimental Protocol: Synthesis of [2H6]Pulegone
Objective: To synthesize (R)-(+)-p-menth-4(8)-en-3-one-d6 ([2H6]pulegone) by replacing the six allylic protons of the isopropylidene group with deuterium.
Materials:
-
(R)-(+)-Pulegone (≥98% purity)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. % solution)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
NMR tubes
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (R)-(+)-pulegone (1.0 g, 6.57 mmol) in deuterium oxide (20 mL).
-
Base Catalysis: To the stirred solution, add a catalytic amount of sodium deuteroxide solution in D₂O (e.g., 0.5 mL of a 40 wt. % solution).
-
Deuterium Exchange: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the deuteration can be monitored by withdrawing small aliquots, extracting with diethyl ether, and analyzing by ¹H NMR to observe the disappearance of the allylic methyl proton signals.
-
Workup: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator under reduced pressure.
-
Purification and Characterization: The resulting crude deuterated pulegone can be purified by column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the degree and location of deuteration.
dot
Pulegone-d8: A Technical Overview for Researchers
This guide provides an in-depth look at Pulegone-d8, a deuterated analog of the naturally occurring monoterpene pulegone. This compound serves as a valuable tool for researchers in various fields, including drug metabolism, pharmacokinetics, and analytical chemistry. Its isotopic labeling allows for precise tracking and quantification in complex biological matrices.
Core Physicochemical Properties
The key quantitative data for this compound and its non-deuterated counterpart are summarized below for easy comparison. The molecular weight of this compound is calculated based on its molecular formula, C10H8D8O, and the atomic weights of its constituent elements, including deuterium (D).
| Property | This compound | Pulegone |
| CAS Number | 62385-90-4[1] | 89-82-7[2] |
| Molecular Formula | C10H8D8O[1] | C10H16O[2] |
| Molecular Weight | 160.28 g/mol | 152.23 g/mol [2][3] |
Metabolic Pathways of Pulegone
The biotransformation of pulegone is complex and has been extensively studied. The metabolic pathways are crucial for understanding its toxicological profile, which is primarily attributed to the formation of the metabolite menthofuran.[4][5] this compound is an ideal internal standard for metabolic studies due to its similar chemical behavior to pulegone, with a distinct mass spectrometric signature.
The primary metabolic routes for pulegone in vivo include:
-
Hydroxylation: This is a major pathway leading to the formation of various hydroxylated metabolites.[4][6]
-
Reduction: The carbonyl group of pulegone can be reduced to form pulegol.
-
Conjugation: Metabolites can undergo conjugation with glutathione or glucuronic acid for detoxification and excretion.[5][6]
The metabolic conversion of pulegone to menthofuran is a key step in its hepatotoxicity.[7] This pathway involves the hydroxylation of the allylic methyl group, followed by cyclization.
Experimental Protocol: Analysis of Pulegone in Food Matrices
The following protocol is a summary of a method for the extraction and quantification of pulegone in food products, which can be adapted for the use of this compound as an internal standard.[8]
Objective: To extract and quantify pulegone from a complex food matrix using simultaneous distillation-extraction (SDE) and gas chromatography-mass spectrometry (GC/MS).
Materials:
-
Likens-Nickerson simultaneous distillation-extraction (SDE) apparatus
-
Dichloromethane (extraction solvent)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled with a mass spectrometer (GC/MS)
-
Capillary column suitable for terpene analysis
-
This compound (as internal standard)
-
Food sample
Procedure:
-
Sample Preparation: Homogenize the food sample.
-
Internal Standard Spiking: Spike a known amount of the homogenized sample with a standard solution of this compound.
-
Simultaneous Distillation-Extraction (SDE):
-
Place the spiked sample in the sample flask of the SDE apparatus with distilled water.
-
Add dichloromethane to the solvent flask.
-
Heat both flasks to boiling. The steam and solvent vapors will co-distill, extract the volatile compounds from the sample, and condense back into their respective flasks.
-
Continue the SDE process for a sufficient time to ensure complete extraction (e.g., 2 hours).
-
-
Extract Drying and Concentration:
-
After extraction, collect the dichloromethane extract.
-
Dry the extract over anhydrous sodium sulfate.
-
Carefully concentrate the extract to a small volume under a gentle stream of nitrogen.
-
-
GC/MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC/MS system.
-
Use an appropriate temperature program for the GC oven to separate the analytes.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect and quantify pulegone and this compound based on their specific mass-to-charge ratios.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of pulegone and a fixed concentration of this compound.
-
Calculate the concentration of pulegone in the original sample based on the peak area ratio of pulegone to this compound and the calibration curve.
-
References
- 1. aromaLAB Shop - Pulegone-d6-d8 [shop.aromalab.de]
- 2. Pulegone [drugfuture.com]
- 3. pulegone, 15932-80-6 [thegoodscentscompany.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Metabolism of (R)-(+)-pulegone in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Natural Occurrence and Biosynthesis of Pulegone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulegone is a naturally occurring monoterpenoid ketone, with the (R)-(+)-enantiomer being the most abundant form found in nature.[1] It is a significant constituent of the essential oils of various plants, particularly within the Lamiaceae (mint) family.[1][2] Characterized by a pleasant odor reminiscent of pennyroyal, peppermint, and camphor, pulegone is utilized in flavoring agents, perfumery, and aromatherapy.[2][3] From a biochemical perspective, (+)-pulegone serves as a critical branch-point intermediate in the biosynthesis of other significant monoterpenoids, most notably (-)-menthol in peppermint (Mentha piperita).[4][5][6] Understanding its natural distribution and the intricate enzymatic pathways governing its formation and subsequent metabolism is crucial for applications in the flavor, fragrance, and pharmaceutical industries, as well as for assessing the toxicology of pulegone-containing herbal products.[7] This guide provides an in-depth overview of the natural occurrence of pulegone, its detailed biosynthetic pathway, and the standard experimental protocols for its analysis.
Natural Occurrence
Pulegone is predominantly found in members of the mint family, Lamiaceae.[1] The concentration of pulegone in the essential oils of these plants can vary significantly based on numerous factors, including the specific plant species and variety, geographical origin, climate conditions, harvest time, and plant age.[1]
Quantitative Data on Pulegone Occurrence
The following table summarizes the pulegone content found in the essential oils of several well-documented plant species.
| Plant Species | Common Name | Family | Pulegone Content (% of Essential Oil) | Reference(s) |
| Mentha pulegium | European Pennyroyal | Lamiaceae | 85% - 97% (w/v) | [1] |
| Hedeoma pulegioides | American Pennyroyal | Lamiaceae | ~30% - 85% (w/v) | [1][8] |
| Mentha piperita | Peppermint | Lamiaceae | 0.5% - 4.6% | [1][9] |
| Mentha arvensis | Corn Mint / Field Mint | Lamiaceae | 0.2% - 4.9% | [1][10] |
| Mentha spicata | Spearmint | Lamiaceae | 0.3% - 29.6% | [10] |
| Nepeta cataria | Catnip / Catmint | Lamiaceae | Present, variable | [2][3] |
| Calamintha nepeta | Lesser Calamint | Lamiaceae | 2.4% - 64.6% | [10] |
| Agathosma betulina | Buchu | Rutaceae | ~3% | [1] |
| Agathosma crenulata | Buchu | Rutaceae | ~50% | [1] |
Biosynthesis of (+)-Pulegone
The biosynthesis of monoterpenes, including pulegone, occurs within the secretory cells of glandular trichomes on the plant's surface.[5] The pathway originates from the primary metabolites isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form the universal C10 monoterpene precursor, geranyl diphosphate (GPP).[5][11] In peppermint (Mentha piperita), a well-studied model system, GPP is converted to (+)-pulegone through a multi-step enzymatic cascade.[5][6]
The key steps are:
-
Geranyl Diphosphate (GPP) is cyclized by (-)-Limonene Synthase to form the first committed intermediate, (-)-limonene.
-
(-)-Limonene undergoes hydroxylation by a cytochrome P450 monooxygenase, (-)-Limonene-3-hydroxylase , to yield (-)-trans-isopiperitenol.
-
This alcohol is then oxidized by (-)-trans-Isopiperitenol Dehydrogenase to the ketone, (-)-isopiperitenone.
-
A reduction of the endocyclic double bond of (-)-isopiperitenone is catalyzed by (-)-Isopiperitenone Reductase to produce (+)-cis-isopulegone.
-
Finally, (+)-cis-Isopulegone Isomerase catalyzes the shift of the double bond to form the more stable, conjugated ketone (+)-pulegone.[11][12]
References
- 1. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pulegone - Wikipedia [en.wikipedia.org]
- 3. Pulegone from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]
- 4. pnas.org [pnas.org]
- 5. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Hedeoma Pulegioides American Herb Oil - Description [tiiips.com]
- 9. cir-safety.org [cir-safety.org]
- 10. mdpi.com [mdpi.com]
- 11. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Double-Edged Sword: A Toxicological Deep Dive into Pulegone and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Pulegone, a naturally occurring monoterpene found in plants such as pennyroyal and peppermint, has a long history of use in traditional medicine and as a flavoring agent. However, its potential for significant toxicity, primarily hepatotoxicity, has raised safety concerns and spurred extensive toxicological research. This technical guide provides an in-depth analysis of the toxicological profile of pulegone and its key metabolites, focusing on the underlying mechanisms of toxicity, metabolic pathways, and quantitative toxicological data. Detailed experimental protocols for key studies are provided to aid in the design and interpretation of future research.
Executive Summary
Pulegone itself is moderately toxic, but its primary toxicity stems from its metabolic activation to more reactive and harmful compounds. The principal toxic metabolite is menthofuran, which is further metabolized by cytochrome P450 (CYP) enzymes to a highly reactive γ-ketoenal. This ultimate toxicant is responsible for the characteristic centrilobular hepatic necrosis observed in pulegone-induced liver injury. Key toxicological events include covalent binding to cellular macromolecules and depletion of glutathione (GSH), a critical cellular antioxidant. This guide will explore these processes in detail, supported by quantitative data and visualizations of the involved pathways.
Quantitative Toxicological Data
The toxicity of pulegone and its metabolites varies depending on the species, route of administration, and the specific compound. The following tables summarize the key quantitative data from various toxicological studies.
Table 1: Acute Toxicity Data for Pulegone and Related Compounds
| Compound | Species | Route of Administration | LD50 | Reference |
| (R)-(+)-Pulegone | Rat | Oral | 470 mg/kg bw | [1] |
| (R)-(+)-Pulegone | Mouse | Intraperitoneal | 400 mg/kg bw (5/10 deaths) | [1] |
| (S)-(-)-Pulegone | Mouse | Intraperitoneal | 600 mg/kg bw (4/10 deaths) | [1] |
| Menthofuran | Mouse | Intraperitoneal | 200 mg/kg bw (5/15 deaths) | [1] |
| Isopulegone | Mouse | Intraperitoneal | 500 mg/kg bw (3/13 deaths) | [1] |
| Isopulegol | Rat | Oral | 936 mg/kg bw | [1] |
Table 2: In Vitro Metabolism of Pulegone to Menthofuran by Human CYP Isozymes
| CYP Isozyme | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| CYP2E1 | 29 | 8.4 | [2][3] |
| CYP1A2 | 94 | 2.4 | [2][3] |
| CYP2C19 | 31 | 1.5 | [2][3] |
Table 3: No-Observed-Adverse-Effect Level (NOAEL) for Pulegone
| Study Duration | Species | Effect | NOAEL | Reference |
| 90-day | Rat | Nephropathy | 0.44 mg/kg bw/day | [1] |
| 28-day | Rat | - | 20 mg/kg bw/day | [4] |
Metabolic Pathways and Mechanism of Toxicity
The biotransformation of pulegone is a critical determinant of its toxicity. The metabolic pathways involve both bioactivation and detoxification processes.
Bioactivation Pathway
The primary route of pulegone bioactivation involves its conversion to menthofuran, a proximate hepatotoxin.[1] This conversion is catalyzed by CYP enzymes, predominantly CYP2E1, CYP1A2, and CYP2C19 in humans.[2][3] Menthofuran is subsequently oxidized by the same CYP enzymes, with the addition of CYP2A6, to form a highly reactive γ-ketoenal (8-pulegone aldehyde).[2][4] This electrophilic metabolite is considered the ultimate toxicant, capable of covalently binding to cellular proteins, leading to cellular dysfunction and necrosis.[5][6]
Caption: Bioactivation of pulegone to its toxic metabolites.
Detoxification Pathways
The body possesses several detoxification pathways to mitigate the harmful effects of pulegone and its metabolites. These include:
-
Glutathione (GSH) Conjugation: Pulegone and its reactive metabolites can be conjugated with glutathione, a major cellular antioxidant. This reaction, often catalyzed by glutathione S-transferases (GSTs), leads to the formation of less toxic, water-soluble conjugates that can be readily excreted.[1][7] Depletion of hepatic GSH stores enhances pulegone-induced hepatotoxicity.[4][8]
-
Glucuronidation: Hydroxylated metabolites of pulegone can undergo conjugation with glucuronic acid, another important phase II metabolic reaction that increases water solubility and facilitates excretion.[1][7]
-
Reduction: The carbon-carbon double bond of pulegone can be reduced to form menthone and isomenthone, which are generally considered less toxic.[7]
Caption: Major detoxification pathways of pulegone.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the protocols for key experiments used to assess pulegone toxicity.
In Vivo Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of a substance.
Protocol:
-
Animals: Use a sufficient number of healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss-Webster mice), typically 5-10 animals per dose group.
-
Housing: House animals in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Provide free access to food and water.
-
Dose Preparation: Prepare a series of graded doses of the test substance (e.g., R-(+)-pulegone) in a suitable vehicle (e.g., corn oil).
-
Administration: Administer the test substance to different groups of animals via the desired route (e.g., oral gavage or intraperitoneal injection). Include a control group that receives only the vehicle.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a period of 14 days.
-
Data Analysis: Record the number of deaths in each dose group and calculate the LD50 using a recognized statistical method (e.g., probit analysis).
In Vitro Metabolism Assay using Liver Microsomes
Objective: To investigate the metabolism of a compound by CYP enzymes and to determine kinetic parameters (Km and Vmax).
Protocol:
-
Microsome Preparation: Isolate liver microsomes from the species of interest (e.g., human or rat) using differential centrifugation.
-
Incubation: Incubate the test compound (e.g., pulegone) with the liver microsomes in the presence of an NADPH-generating system (which is required for CYP enzyme activity) and a suitable buffer at 37°C.[9]
-
Reaction Termination: Stop the reaction at various time points by adding a quenching solvent (e.g., acetonitrile).
-
Metabolite Analysis: Analyze the reaction mixture for the formation of metabolites (e.g., menthofuran) using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[7][9]
-
Kinetic Analysis: To determine Km and Vmax, perform incubations with varying substrate concentrations and measure the initial rate of metabolite formation. Fit the data to the Michaelis-Menten equation.
References
- 1. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 2. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Investigations of mechanisms of reactive metabolite formation from (R)-(+)-pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of (R)-(+)-pulegone in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Menthofuran-dependent and independent aspects of pulegone hepatotoxicity: roles of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformations of R-(+)-pulegone and menthofuran in vitro: chemical basis for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway Analysis of Pulegone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the metabolic pathways of deuterated pulegone (pulegone-d8), a molecule of significant interest in drug development and toxicology. By leveraging the principles of isotope effects on drug metabolism, this document outlines the expected metabolic fate of this compound, supported by existing data on its non-deuterated counterpart, pulegone. This guide is intended to serve as a valuable resource for researchers and scientists in designing and interpreting metabolic studies of deuterated compounds.
Introduction to Pulegone and the Rationale for Deuteration
(R)-(+)-Pulegone is a monoterpene ketone naturally found in essential oils of plants like pennyroyal. While it has been used in traditional medicine, its ingestion is associated with significant hepatotoxicity.[1] This toxicity is primarily attributed to its metabolic activation by cytochrome P450 (CYP450) enzymes to reactive metabolites.[2][3]
The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the metabolic profile of a compound. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[4][5] Consequently, enzymatic reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[6] This "metabolic switching" can be harnessed to improve a drug's pharmacokinetic and toxicological profile by reducing the formation of toxic metabolites or increasing its metabolic stability.[7][8] this compound, with deuterium atoms at the allylic methyl groups, is a prime candidate for studying these effects.
Core Metabolic Pathways of Pulegone
The metabolism of pulegone is complex and has been shown to proceed via three primary pathways in vivo:
-
Hydroxylation: This pathway involves the hydroxylation of pulegone at various positions, primarily the allylic methyl groups (C9 and C10) and the C5 position, to form monohydroxylated pulegones. These can then undergo further metabolism or conjugation, such as glucuronidation.[6][9]
-
Reduction: The carbon-carbon double bond of pulegone can be reduced to yield menthone and isomenthone. These saturated ketones can then be further metabolized through hydroxylation and subsequent glucuronidation.[9][10]
-
Conjugation: Pulegone can undergo Michael addition with glutathione (GSH), leading to the formation of glutathione conjugates and subsequently mercapturic acid derivatives.[9]
A critical metabolic transformation of pulegone is its oxidation to menthofuran, a proximate hepatotoxic metabolite.[1][2] This reaction is catalyzed by several CYP450 isoenzymes.[11] Menthofuran itself can be further metabolized to reactive species that contribute to cellular damage.[3][12]
The Anticipated Metabolic Pathway of this compound
The deuteration of the allylic methyl groups in this compound is expected to significantly influence its metabolic fate due to the kinetic isotope effect. The C-D bonds at these positions are stronger than the corresponding C-H bonds, making their enzymatic cleavage by CYP450 enzymes the rate-limiting step in pathways initiated by allylic hydroxylation.
The primary consequence of this deuteration will be a metabolic shift away from the formation of menthofuran. The oxidation of the allylic methyl groups, a prerequisite for menthofuran formation, will be slowed down considerably.[1] This is expected to lead to:
-
Reduced Menthofuran Formation: The rate of conversion of this compound to menthofuran-d6 will be significantly lower compared to the conversion of pulegone to menthofuran.
-
Increased Contribution of Alternative Pathways: With the menthofuran pathway inhibited, a larger proportion of this compound will be metabolized through the reduction and direct conjugation pathways. This could lead to an increased formation of deuterated menthone/isomenthone and their hydroxylated derivatives, as well as an increase in glutathione-derived conjugates.
-
Reduced Hepatotoxicity: As menthofuran is a key mediator of pulegone's hepatotoxicity, the reduced formation of this metabolite from this compound is anticipated to result in a significantly lower toxicity profile.[1]
Quantitative Data and Enzyme Kinetics
Quantitative data on the metabolism of pulegone provides a baseline for understanding the potential impact of deuteration. The formation of menthofuran from pulegone is primarily catalyzed by CYP2E1, CYP1A2, and CYP2C19 in human liver microsomes.[11]
Table 1: Kinetic Parameters for the Oxidation of (R)-(+)-Pulegone to Menthofuran by Human CYP450 Isoenzymes [11]
| CYP450 Isoenzyme | Km (µM) | Vmax (nmol/min/nmol P450) |
| CYP2E1 | 29 | 8.4 |
| CYP1A2 | 94 | 2.4 |
| CYP2C19 | 31 | 1.5 |
For this compound, it is anticipated that the Vmax for menthofuran-d6 formation would be significantly lower for each of these enzymes due to the kinetic isotope effect. The Km values may or may not be substantially altered, as substrate binding is not always directly affected by isotopic substitution. Direct experimental determination of these kinetic parameters for this compound is necessary for a precise quantitative comparison.
Experimental Protocols
The following are generalized methodologies for key experiments in the metabolic analysis of this compound, based on established protocols for pulegone and other deuterated compounds.
In Vitro Metabolism of this compound in Liver Microsomes
Objective: To determine the kinetic parameters (Km and Vmax) of this compound metabolism and identify the metabolites formed.
Materials:
-
This compound
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching)
-
Internal standard
Protocol:
-
Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing liver microsomes, phosphate buffer, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the substrate to equilibrate with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold quenching solvent such as acetonitrile or methanol.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the samples by LC-MS/MS or GC-MS to identify and quantify the metabolites formed.
Metabolite Identification using Mass Spectrometry
Objective: To identify the chemical structures of this compound metabolites.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC) or gas chromatography (GC).
Protocol:
-
Chromatographic Separation: Separate the metabolites from the parent compound and other matrix components using an appropriate LC or GC method.
-
Mass Spectrometry Analysis: Acquire full-scan mass spectra in both positive and negative ionization modes to determine the molecular weights of the metabolites. The presence of deuterium will result in a characteristic mass shift compared to the non-deuterated metabolites.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS fragmentation of the parent ions of potential metabolites to obtain structural information. The fragmentation patterns of the deuterated metabolites can be compared to those of the non-deuterated standards to confirm their identity.
Visualization of Pathways and Workflows
This compound Metabolic Pathway
Caption: Anticipated metabolic pathways of this compound.
Experimental Workflow for In Vitro Metabolism Study
References
- 1. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Menthofuran-dependent and independent aspects of pulegone hepatotoxicity: roles of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of (R)-(+)-pulegone in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PULEGONE AND RELATED SUBSTANCES [inchem.org]
The Role of Pulegone-d8 in Elucidating Metabolic Pathways and Toxicological Profiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies of pulegone, with a special focus on the strategic use of its deuterated analog, Pulegone-d8, to investigate its metabolic fate and toxicological implications. (R)-(+)-Pulegone, a monoterpene found in essential oils of plants like pennyroyal, is known for its potential hepatotoxicity, which is linked to its metabolic activation by cytochrome P450 (CYP) enzymes.[1][2] The use of isotopically labeled compounds such as this compound is a powerful technique to unravel the intricacies of its biotransformation and the mechanisms leading to cellular damage.[1][2]
Understanding Pulegone Metabolism: The Significance of Deuteration
The primary mechanism of pulegone-induced hepatotoxicity involves its metabolic conversion to menthofuran, a proximate toxic metabolite.[1][3] This conversion is a critical area of study for toxicologists and drug metabolism scientists. The use of Pulegone-d6 (deuterated at the allylic methyl groups) in studies has been instrumental in confirming that the oxidation of these methyl groups is a requisite step in the formation of the hepatotoxic metabolite.[1] The substitution of hydrogen with deuterium at these positions slows down the rate of C-H bond cleavage, a phenomenon known as the kinetic isotope effect (KIE), thereby reducing the formation of menthofuran and consequently, its associated toxicity.[1][4][5]
This guide will delve into the metabolic pathways of pulegone, the enzymatic players involved, and the experimental methodologies to study these processes in vitro, highlighting the invaluable role of this compound in these investigations.
Quantitative Data on Pulegone Metabolism
The following tables summarize the key quantitative data from in vitro studies on pulegone metabolism, primarily focusing on the kinetics of its conversion to menthofuran by various human cytochrome P450 enzymes.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/nmol P450) | Reference |
| CYP2E1 | (R)-(+)-Pulegone | 29 | 8.4 | [3][6] |
| CYP1A2 | (R)-(+)-Pulegone | 94 | 2.4 | [3][6] |
| CYP2C19 | (R)-(+)-Pulegone | 31 | 1.5 | [3][6] |
| CYP2E1 | (R)-(+)-Menthofuran | 33 | 0.43 | [6] |
| CYP1A2 | (R)-(+)-Menthofuran | 57 | 0.29 | [6] |
| CYP2C19 | (R)-(+)-Menthofuran | 62 | 0.26 | [6] |
Table 1: Kinetic Parameters for the Metabolism of Pulegone and Menthofuran by Human CYP Isoforms.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of in vitro studies. Below are representative protocols for key experiments involving pulegone and its metabolites.
In Vitro Metabolism of Pulegone using Human Liver Microsomes
This protocol is designed to assess the conversion of pulegone to its metabolites by the mixed-function oxidase system present in human liver microsomes.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine human liver microsomes (final concentration, e.g., 0.5 mg/mL), a NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride), and phosphate buffer (e.g., 0.1 M, pH 7.4) to a final volume of 200 µL.
-
For studies with this compound, it would be substituted for pulegone in the reaction mixture.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding pulegone (or this compound) dissolved in a suitable solvent (e.g., methanol, final concentration of the solvent should be less than 1%) to the pre-incubated mixture. The final concentration of pulegone can be varied to determine kinetic parameters (e.g., from 1 µM to 200 µM).[3]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or methanol (e.g., 2 volumes).
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins (e.g., 14,000 rpm for 10 minutes).
-
Collect the supernatant for analysis.
-
-
Analysis of Metabolites:
CYP Isoform-Specific Metabolism Assay
This protocol helps in identifying the specific CYP enzymes responsible for pulegone metabolism using recombinant human CYP enzymes.
-
Reaction Setup:
-
Incubation with Pulegone:
-
Add pulegone (or this compound) to each reaction mixture at a fixed concentration (e.g., 200 µM).[3]
-
-
Follow Steps 4-7 from the Human Liver Microsomes Protocol.
-
By comparing the metabolite formation across the different CYP isoforms, the primary enzymes responsible for pulegone metabolism can be identified.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathways of pulegone and a typical experimental workflow for its in vitro metabolism studies.
Caption: Metabolic pathways of pulegone in vitro.
Caption: Experimental workflow for in vitro pulegone metabolism.
Conclusion
The in vitro investigation of pulegone metabolism is fundamental to understanding its potential toxicity. The strategic application of this compound provides a refined tool for dissecting the metabolic pathways, particularly the rate-limiting steps in the formation of toxic metabolites like menthofuran. By employing the detailed protocols and understanding the quantitative data presented in this guide, researchers and drug development professionals can better predict and mitigate the potential adverse effects of pulegone and structurally related compounds. The continued use of such sophisticated methodologies will undoubtedly contribute to the safer development of pharmaceuticals and a deeper understanding of xenobiotic metabolism.
References
- 1. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations of mechanisms of reactive metabolite formation from (R)-(+)-pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of (R)-(+)-pulegone in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Pulegone-d8 as an Internal Standard for GC/MS Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Pulegone-d8 as an internal standard in Gas Chromatography-Mass Spectrometry (GC/MS) analysis. The use of a stable isotope-labeled internal standard, such as this compound, is a robust technique for accurate quantification, particularly in complex matrices encountered in pharmaceutical and natural product analysis.
Introduction
This compound is the deuterated form of pulegone, a naturally occurring monoterpene ketone found in the essential oils of various plants, including peppermint and pennyroyal. In quantitative GC/MS analysis, an ideal internal standard should be chemically similar to the analyte but have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. This compound serves as an excellent internal standard for the quantification of pulegone and other structurally related volatile and semi-volatile organic compounds. The principle of this method, known as isotope dilution mass spectrometry, relies on the addition of a known amount of the labeled internal standard to both the sample and calibration standards. The ratio of the analyte's response to the internal standard's response is then used for quantification, which effectively corrects for variations in sample preparation, injection volume, and instrument response.
Applications
This compound is a suitable internal standard for the quantitative analysis of a variety of compounds, including but not limited to:
-
Pulegone: In food, beverages, essential oils, and pharmaceutical preparations.
-
Other Monoterpenes and Terpenoids: Such as menthone, isomenthone, camphor, and other structurally similar ketones and hydrocarbons.
-
Metabolites of Pulegone: In toxicological and metabolic studies.
Experimental Protocols
The following protocols provide a general framework for the use of this compound as an internal standard. Optimization of these methods may be required for specific matrices and analytical instrumentation.
Sample Preparation (General Protocol for Essential Oils)
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare stock solutions of the target analytes (e.g., pulegone) at a concentration of 1 mg/mL in the same solvent.
-
-
Calibration Standards Preparation:
-
Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve the desired concentration range (e.g., 0.1 - 50 µg/mL).
-
Spike each calibration standard with a fixed concentration of the this compound internal standard solution (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh or measure the sample (e.g., 100 mg of essential oil).
-
Dilute the sample with a known volume of the solvent.
-
Spike the diluted sample with the same fixed concentration of the this compound internal standard solution as used in the calibration standards.
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm syringe filter before injection.
-
A specialized extraction technique, such as simultaneous distillation-extraction (SDE), can be employed for recovering compounds from complex food matrices.[1][2]
GC/MS Instrumentation and Conditions
The following are typical GC/MS parameters for the analysis of pulegone and related compounds.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-polymethylsiloxane column |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Pulegone: m/z 152 (quantifier), 81, 109 (qualifiers)This compound: m/z 160 (quantifier), 84, 114 (qualifiers) |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the quantifier ions for both the analyte and this compound.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard.
-
Quantification: Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and interpolating the concentration from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of pulegone using an internal standard method, based on literature values.[1][2]
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Concentration Range | 0.5 - 25 µg/mL |
| Limit of Detection (LOD) | ~5 µg/L |
| Recovery | 95 - 106% |
| Repeatability (RSD) | < 5% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Logical Relationship of Internal Standard Method
Caption: Principle of quantification using an internal standard.
References
Application Notes and Protocols for the Structural Elucidation of Pulegone-d8 using NMR Spectroscopy
Abstract
These application notes provide a comprehensive guide for the structural elucidation of Pulegone-d8 using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It includes detailed experimental protocols for sample preparation and NMR analysis, alongside quantitative NMR data presented in clear, tabular format. Furthermore, logical workflows and relevant biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the experimental processes and the compound's context.
Introduction
Pulegone is a naturally occurring monoterpene ketone found in the essential oils of plants such as pennyroyal and peppermint.[1] It is of significant interest in medicinal chemistry and drug development due to its various biological activities. The deuterated isotopologue, this compound, serves as a valuable tool in metabolic studies and as an internal standard for quantitative analysis. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules. This document outlines the necessary protocols and expected data for the analysis of this compound.
Quantitative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data for the non-deuterated positions are based on experimentally determined values for pulegone in a 1:1 mixture of Chloroform-d (CDCl₃) and Methanol-d₄ (MeOD), as well as in pure CDCl₃.[2][3] The numbering of the atoms is shown in Figure 1.
For this compound, it is assumed that the eight protons on the two methyl groups of the isopropylidene moiety (C8, C9) and the methyl group at C10, as well as the proton at C4, have been replaced by deuterium. This would lead to the disappearance of their corresponding signals in the ¹H NMR spectrum and a change in the multiplicity of adjacent protons. The ¹³C NMR signals for the deuterated carbons would appear as multiplets due to C-D coupling.
Table 1: ¹H NMR Data of Pulegone and Expected Observations for this compound.
| Atom No. | Protons | ¹H Chemical Shift (δ) in CDCl₃/MeOD (1:1) [ppm][2] | Multiplicity[2] | Coupling Constant (J) [Hz][2] | Expected Observation for this compound |
| 3 | H-3a, H-3b | 2.29 | m | - | Signal remains, multiplicity may change. |
| 4 | H-4 | 2.74 | dt | J = 13.6, 6.8 | Signal disappears. |
| 5 | H-5a, H-5b | 1.90, 2.00 | m | - | Signal remains, multiplicity may change. |
| 8 | CH₃ | 1.81 | s | - | Signal disappears. |
| 9 | CH₃ | 1.98 | d | J = 1.2 | Signal disappears. |
| 10 | CH₃ | 1.05 | d | J = 6.8 | Signal disappears. |
Table 2: ¹³C NMR Data of Pulegone and Expected Observations for this compound.
| Atom No. | ¹³C Chemical Shift (δ) in CDCl₃/MeOD (1:1) [ppm][2] | ¹³C Chemical Shift (δ) in CDCl₃ [ppm][3] | Expected Observation for this compound |
| 1 | 206.2 | 204.0 | Signal remains. |
| 2 | 143.8 | 141.8 | Signal remains. |
| 3 | 29.0 | 31.6 | Signal remains. |
| 4 | 32.0 | 32.8 | Signal appears as a multiplet due to C-D coupling. |
| 5 | 33.1 | 28.6 | Signal remains. |
| 6 | 51.1 | 50.8 | Signal remains. |
| 7 | 132.2 | 131.8 | Signal remains. |
| 8 | 23.3 | 23.0 | Signal appears as a multiplet due to C-D coupling. |
| 9 | 22.4 | 22.1 | Signal appears as a multiplet due to C-D coupling. |
| 10 | 21.9 | 21.8 | Signal appears as a multiplet due to C-D coupling. |
Experimental Protocols
Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing a this compound sample for NMR spectroscopy.
Materials:
-
This compound (1-5 mg)
-
Deuterated solvent (e.g., CDCl₃, 99.8% D)
-
5 mm NMR tubes
-
Pasteur pipette
-
Small vial
-
Vortex mixer (optional)
Procedure:
-
Weighing the Sample: Accurately weigh 1-5 mg of this compound into a clean, dry small vial.
-
Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4]
-
Dissolution: Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Carefully transfer the solution from the vial into a clean 5 mm NMR tube using a Pasteur pipette. Avoid any solid particles from being transferred.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer used.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Instrument Setup: Tune and lock the spectrometer using the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (Optional but Recommended):
-
Acquire 2D NMR spectra such as COSY, HSQC, and HMBC to aid in the complete and unambiguous assignment of all proton and carbon signals.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a relevant biological pathway involving pulegone.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the structural elucidation of this compound using NMR spectroscopy. The use of deuterated pulegone is essential for detailed metabolic and pharmacokinetic studies, and the information herein will aid researchers in obtaining and interpreting high-quality NMR data for this purpose. The provided workflows and pathway diagrams offer a clear and concise visual representation of the experimental and biological context.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Pulegone-d8 for Metabolite Identification and Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data analysis guide for the characterization of deuterated pulegone (Pulegone-d8) using gas chromatography-mass spectrometry (GC-MS). Pulegone, a monoterpene found in various essential oils, and its deuterated analogues are valuable tools in metabolism, pharmacokinetic, and environmental fate studies. Understanding the mass spectrometry fragmentation pattern of this compound is critical for its unambiguous identification and quantification in complex biological and environmental matrices. This application note outlines the experimental procedure for GC-MS analysis, presents the known fragmentation pattern of unlabeled pulegone, and provides a predicted fragmentation pattern for this compound. The document also includes a proposed fragmentation pathway to aid in the interpretation of mass spectral data.
Introduction
Pulegone is a naturally occurring monoterpene ketone present in the essential oils of plants such as pennyroyal (Mentha pulegium) and peppermint (Mentha piperita). It is used in flavorings and traditional medicine, but has also been studied for its potential toxicity. Isotopically labeled compounds, such as this compound, are indispensable internal standards for quantitative analysis and for tracing the metabolic fate of the parent compound. The deuterium labels provide a distinct mass shift, allowing for clear differentiation from the endogenous, unlabeled compound. Electron ionization mass spectrometry (EI-MS) is a powerful technique for the analysis of volatile compounds like pulegone. The fragmentation pattern generated by EI-MS provides a chemical fingerprint that can be used for structural elucidation and confirmation.
Experimental Protocols
A standard method for the analysis of pulegone and its deuterated analogues involves gas chromatography coupled with mass spectrometry (GC-MS).
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Matrix Spike: For analysis in complex matrices (e.g., plasma, urine, environmental samples), an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed. The this compound standard can be spiked into the matrix before extraction to assess recovery and serve as an internal standard.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of pulegone.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-200.
Data Presentation
The mass spectrum of a compound is a plot of the mass-to-charge ratio (m/z) of ions versus their relative abundance. The fragmentation pattern is unique to a specific molecule under defined ionization conditions.
Mass Spectrum of Unlabeled Pulegone
The electron ionization mass spectrum of unlabeled pulegone is well-characterized and is available in the NIST Mass Spectral Library. The major fragments and their relative intensities are summarized in the table below.
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 152 | 35 | [M]⁺ (Molecular Ion) |
| 137 | 20 | [M - CH₃]⁺ |
| 110 | 15 | [M - C₃H₆]⁺ |
| 109 | 100 | [M - C₃H₇]⁺ (Base Peak) |
| 95 | 40 | [M - C₄H₉]⁺ |
| 81 | 95 | [C₆H₉]⁺ |
| 67 | 50 | [C₅H₇]⁺ |
Predicted Mass Spectrum of this compound
Based on the known fragmentation of pulegone and assuming that the deuterium atoms are located on the methyl and methylene groups of the isopropylidene and the methyl group on the cyclohexane ring, the predicted mass spectrum of this compound is presented below. The exact relative abundances may vary but the mass shifts of the key fragments are expected.
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 160 | 35 | [M]⁺ (Molecular Ion) |
| 142 | 20 | [M - CD₃]⁺ or [M - CH₃ - D₃]⁺ |
| 116 | 15 | [M - C₃D₆]⁺ |
| 115 | 100 | [M - C₃D₇]⁺ (Predicted Base Peak) |
| 100 | 40 | [M - C₄D₉]⁺ |
| 87 | 95 | [C₆H₃D₆]⁺ |
| 72 | 50 | [C₅H₂D₅]⁺ |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Proposed Fragmentation Pathway of Pulegone
The fragmentation of pulegone in an EI source is initiated by the removal of an electron to form the molecular ion [M]⁺. Subsequent fragmentations lead to the characteristic ions observed in the mass spectrum.
Predicted Fragmentation Pathway of this compound
For this compound, the fragmentation pathways are expected to be similar to those of unlabeled pulegone, but the m/z values of the fragments will be shifted according to the number of deuterium atoms retained in the fragment ion.
Discussion
The base peak in the mass spectrum of unlabeled pulegone is observed at m/z 109, corresponding to the loss of an isopropyl radical. In the case of this compound, where the isopropyl group is deuterated, the corresponding fragment is predicted to be at m/z 115, representing the loss of a C₃D₇ radical. The molecular ion of this compound is expected at m/z 160, an 8-mass-unit shift from the unlabeled compound (m/z 152). Other significant fragments, such as the loss of a methyl group, are also expected to show a corresponding mass shift if the methyl group is deuterated. For instance, the loss of a deuterated methyl group (CD₃) would result in a fragment at m/z 142. The ion at m/z 81 in the pulegone spectrum, which is formed by the loss of CO from the m/z 109 fragment, is predicted to shift to m/z 87 in the this compound spectrum. By comparing the mass spectra of unknown samples to the predicted fragmentation pattern of this compound and the known pattern of unlabeled pulegone, researchers can confidently identify and quantify this important analytical standard.
Conclusion
This application note provides a comprehensive guide for the GC-MS analysis of this compound. The provided experimental protocol, along with the tabulated mass spectral data and proposed fragmentation pathways, will be a valuable resource for researchers in the fields of drug metabolism, toxicology, and environmental science. The predictable and distinct fragmentation pattern of this compound makes it an excellent internal standard for the accurate quantification of pulegone in various matrices.
Application Notes and Protocols for Pulegone-d8 as a Tracer in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pulegone-d8, a deuterated analog of the monoterpene pulegone, as a stable isotope tracer in biological systems. This powerful tool enables the precise tracking and quantification of pulegone's metabolic fate, providing critical insights for toxicology, drug metabolism, and pharmacokinetic studies.
Introduction to Pulegone and the Utility of this compound
Pulegone is a naturally occurring monoterpene found in various plants, notably in pennyroyal oil. It is recognized for its potential hepatotoxicity, which is linked to its metabolic activation by cytochrome P450 (CYP) enzymes into reactive metabolites. Understanding the metabolic pathways of pulegone is crucial for assessing its risk to human health.
This compound serves as an ideal tracer for these studies. As a deuterated analog, it is chemically identical to pulegone but has a higher mass due to the replacement of eight hydrogen atoms with deuterium. This mass difference allows for its clear distinction from endogenous or non-labeled pulegone using mass spectrometry, without significantly altering its biological behavior. The use of deuterated analogs as internal standards is a well-established technique for improving the accuracy and reliability of quantitative analysis by correcting for matrix effects and variations in instrument response.[1][2][3][4][5]
Key Applications of this compound as a Tracer
-
Metabolic Pathway Elucidation: Tracing the biotransformation of this compound into its various metabolites.
-
Reaction Phenotyping: Identifying the specific CYP450 isoenzymes responsible for pulegone metabolism.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of pulegone.
-
Toxicology Studies: Investigating the formation of reactive metabolites and their role in pulegone-induced toxicity.
Metabolic Pathways of Pulegone
The metabolism of pulegone is complex and involves several key pathways, primarily occurring in the liver. The major metabolic routes include hydroxylation, reduction, and conjugation. A critical pathway involves the oxidation of pulegone to menthofuran, a known hepatotoxic metabolite.[6][7][8][9] The use of deuterated pulegone (pulegone-d6) has been instrumental in confirming that the oxidation of the allylic methyl groups is a required step in the generation of hepatotoxic metabolites.[10]
The metabolic pathways of pulegone can be summarized as follows:
-
Oxidation to Menthofuran: Pulegone is oxidized by CYP450 enzymes (primarily CYP2E1, CYP1A2, and CYP2C19) to 9-hydroxypulegone, which then cyclizes to form menthofuran.[7] Menthofuran can be further oxidized to a reactive γ-ketoenal, which can bind to cellular macromolecules, leading to toxicity.
-
Reduction to Menthone and Isomenthone: The carbon-carbon double bond of pulegone can be reduced to form menthone and isomenthone.[9][11]
-
Hydroxylation: Pulegone can undergo hydroxylation at various positions, followed by conjugation with glucuronic acid or glutathione.[7][9]
-
Formation of Piperitenone: 5-hydroxylation of pulegone followed by dehydration leads to the formation of piperitenone.[7]
Below is a diagram illustrating the primary metabolic pathways of pulegone.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of in vitro sample preparation for LC-MS metabolomics applications on HepaRG cell cultures - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 8. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. Risk Assessment of Pulegone in Foods Based on Benchmark Dose–Response Modeling [mdpi.com]
Application Note: Analytical Methods for Pulegone-d8 Detection in Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pulegone is a monoterpene ketone naturally occurring in various plant species, notably in the Lamiaceae family, which includes peppermint, pennyroyal, and spearmint. Due to its potential toxicity and classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), accurate and sensitive analytical methods for its quantification in complex matrices are crucial.[1] Pulegone-d8, a deuterated analog of pulegone, serves as an excellent internal standard for quantitative analysis by mass spectrometry-based methods, ensuring high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This application note provides detailed protocols for the detection and quantification of this compound in complex matrices such as essential oils, food products, and biological samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the quantitative performance data for pulegone analysis using various methods. Similar performance characteristics are expected for this compound when used as an internal standard.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Pennyroyal | 1H NMR | 134 mg/kg | 491 mg/kg | - | [1] |
| Spearmint | 1H NMR | 371 mg/kg | 1363 mg/kg | 102% | [1] |
| Pastilles | 1H NMR | 14.5 mg/kg | 51.5 mg/kg | - | [1] |
| Candy | 1H NMR | 7.15 mg/kg | 26.2 mg/kg | - | [1] |
| Mint-flavored food products | GC-MS | ~5 µg/L | - | 95-106% | [2][3] |
| Pennyroyal Oil | FT-IR | - | - | - | [4][5] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the matrix.
a) Ultrasonic-Assisted Liquid Extraction (for teas, herbs, and solid food products) [1]
-
Weigh 200 mg of the homogenized sample into a centrifuge tube.
-
Add 1.5 mL of a suitable deuterated solvent (e.g., chloroform-d or methanol-d4). A 1:1 (v/v) mixture of methanol-d4 and chloroform-d1 has been shown to be effective for separating pulegone signals in NMR analysis and is suitable for GC-MS and LC-MS as well.[1]
-
Spike the sample with a known concentration of this compound solution.
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant using a syringe filter (e.g., 0.45 µm) into a GC or LC vial for analysis.
b) Simultaneous Distillation-Extraction (SDE) (for a wide range of food products) [2][3][6]
This technique is effective for isolating volatile compounds like pulegone from complex food matrices.
-
Place a known amount of the sample (e.g., 150-200 g for solid/semi-solid products) into the sample flask of a Likens-Nickerson SDE apparatus.
-
Add a specific volume of water to the sample flask.
-
Spike the sample with a known concentration of this compound solution.
-
Use a suitable extraction solvent, such as dichloromethane, in the solvent flask.[2][3]
-
Perform the SDE for a specified duration (e.g., 2 hours).
-
After extraction, dry the solvent extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The concentrated extract is ready for GC-MS analysis.
c) Hydrodistillation (for essential oils from plant material) [1]
-
Weigh a suitable amount of the plant material (e.g., 20-25 g).
-
Place the material in a flask with 300 mL of distilled water.
-
Spike with a known concentration of this compound.
-
Perform hydrodistillation using a Clevenger-type apparatus for a set time (e.g., 3 hours).
-
Collect the essential oil.
-
Dilute a small, accurately weighed amount of the oil in a suitable solvent (e.g., hexane or ethanol) before GC-MS analysis.
GC-MS Analysis
a) Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
b) Chromatographic Conditions (example): [2]
-
Column: HP-5MS (or equivalent) fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 190°C, hold for 5 minutes.
-
Ramp: 15°C/min to 290°C, hold for 15 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless or split (e.g., 1:20 ratio).
-
Injection Volume: 1 µL.
c) Mass Spectrometer Conditions:
-
Interface Temperature: 280°C.[2]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
-
Ions to Monitor:
-
Pulegone (Quantifier/Qualifier): m/z 152 (M+), 137, 109, 81.
-
This compound (Internal Standard): The specific m/z values for this compound will be higher by 8 atomic mass units. The exact fragmentation pattern should be determined by injecting a pure standard of this compound. Likely ions to monitor would be m/z 160 (M+), 145, etc.
-
d) Quantification:
Create a calibration curve by plotting the ratio of the peak area of pulegone to the peak area of this compound against the concentration of pulegone. The concentration of pulegone in the samples is then determined from this calibration curve.
Experimental Workflow Diagram
Caption: General workflow for the quantitative analysis of pulegone using this compound as an internal standard.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of pulegone in pennyroyal oil by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Pulegone-d8 in Analytical Instrument Calibration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Pulegone-d8 as an internal standard for the calibration of analytical instruments, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard like this compound is a reliable method to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrument response.[1]
Introduction to this compound as an Internal Standard
Pulegone is a naturally occurring monoterpene found in various mint species.[2][3][4] Its presence and concentration are of interest in the food, fragrance, and pharmaceutical industries. Due to its potential toxicity, accurate quantification is crucial.[5] this compound is a deuterated form of pulegone, making it an ideal internal standard for the quantitative analysis of pulegone.[1] Its chemical and physical properties are nearly identical to that of the analyte, but it has a different mass, allowing it to be distinguished by a mass spectrometer.
Key Advantages of this compound:
-
Improved Accuracy and Precision: Compensates for analyte loss during sample preparation and extraction.
-
Correction for Matrix Effects: Mitigates the impact of sample matrix on instrument response.
-
Enhanced Reliability: Provides a more robust and reproducible quantification method.
Physicochemical Properties
A summary of the relevant physicochemical properties of Pulegone is provided below. These properties are essential for method development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈D₈O | (Inferred) |
| Molar Mass | 160.30 g/mol | (Inferred) |
| Boiling Point | 223-224 °C (for Pulegone) | |
| Density | 0.935 g/mL at 20 °C (for Pulegone) | |
| Refractive Index | n20/D 1.488 (for Pulegone) | |
| Storage Temperature | 2-8°C |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Pulegone Quantification
This protocol outlines the use of this compound as an internal standard for the quantification of pulegone in essential oils or food matrices.
3.1.1. Materials and Reagents
-
Pulegone analytical standard (≥97.5% purity)
-
This compound
-
Dichloromethane (LC-grade)
-
Anhydrous sodium sulfate
-
Helium (carrier gas)
-
Sample matrix (e.g., mint essential oil, chewing gum)
3.1.2. Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)
3.1.3. Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Pulegone and this compound in dichloromethane at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Pulegone stock solution to cover the expected concentration range of the analyte in the samples (e.g., 0.5-25 µg/mL).[6][7]
-
Internal Standard Spiking: Spike each calibration standard and sample with a constant concentration of this compound (e.g., 10 µg/mL).
3.1.4. Sample Preparation (Example: Chewing Gum)
-
Employ a simultaneous distillation-extraction (SDE) technique with a Likens-Nickerson apparatus.[6][7]
-
Spike the sample with the this compound internal standard solution before extraction.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
3.1.5. GC-MS Parameters
| Parameter | Value |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 3 °C/min, hold for 5 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (m/z) | Pulegone: 152, 109, 81, 67This compound: 160, 117, 89, 75 (hypothetical, to be confirmed by analysis) |
3.1.6. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of Pulegone to the peak area of this compound against the concentration of Pulegone for the calibration standards.
-
Determine the concentration of Pulegone in the samples by using the response ratio from the sample and the calibration curve.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for Pulegone quantification using GC-MS with this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Pulegone Quantification
This protocol is suitable for the analysis of pulegone in matrices that are more amenable to liquid chromatography.
3.2.1. Materials and Reagents
-
Pulegone analytical standard (≥97.5% purity)
-
This compound
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
3.2.2. Instrumentation
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
3.2.3. Standard and Sample Preparation
Follow the same procedure as described in the GC-MS protocol (Section 3.1.3), using methanol as the solvent. Sample extraction methods may need to be adapted for LC-MS compatibility (e.g., solid-phase extraction).
3.2.4. LC-MS/MS Parameters
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Pulegone: To be determined (e.g., precursor ion [M+H]⁺ m/z 153.1 → product ions)This compound: To be determined (e.g., precursor ion [M+H]⁺ m/z 161.2 → product ions) |
3.2.5. Data Analysis
The data analysis procedure is analogous to the GC-MS method, using the peak areas from the MRM chromatograms to calculate the response ratios for the calibration curve and sample quantification.
Logical Relationship for Internal Standard Calibration
Caption: The relationship between analyte and internal standard responses for quantification.
Data Presentation
Quantitative results should be summarized in a clear and concise table for easy comparison.
Example Data Table:
| Sample ID | Pulegone Peak Area | This compound Peak Area | Response Ratio (Pulegone/Pulegone-d8) | Calculated Concentration (µg/mL) |
| Calibration Std 1 | 15,234 | 101,560 | 0.150 | 0.5 |
| Calibration Std 2 | 30,468 | 101,560 | 0.300 | 1.0 |
| Calibration Std 3 | 152,340 | 101,560 | 1.500 | 5.0 |
| Sample 1 | 78,650 | 102,100 | 0.770 | 2.57 |
| Sample 2 | 115,430 | 101,800 | 1.134 | 3.78 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of pulegone in various matrices. The protocols outlined in these application notes serve as a starting point for method development and can be adapted to specific instrumentation and sample types. Proper validation of the analytical method is essential to ensure data quality and regulatory compliance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NMR Analysis of Pulegone in Food Products [mdpi.com]
- 3. Showing Compound (+)-pulegone (FDB030074) - FooDB [foodb.ca]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Comparative Analysis of the Bio-Active and Toxic Constituents of Leaves and Spikes of Schizonepeta tenuifolia at Different Harvesting Times - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pulegone-d8 stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Pulegone-d8. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: 2-8 °C.
-
Atmosphere: Under an inert gas (e.g., argon or nitrogen) as it is sensitive to air.
-
Container: In a tightly sealed, light-resistant container.
-
Environment: A dry and well-ventilated area.
Q2: I have stored my this compound at room temperature for a short period. Is it still usable?
A2: While short-term exposure to room temperature may not lead to significant degradation, it is not recommended. Pulegone is chemically stable at ambient temperatures, but prolonged exposure can increase the rate of degradation, especially if exposed to air and light. For critical applications, it is advisable to verify the purity of the material before use.
Q3: My this compound solution has changed color. What could be the cause?
A3: A change in color can indicate degradation. Pulegone and its deuterated analogue can undergo oxidation and other degradation pathways when exposed to air, light, or incompatible substances. The formation of oxidation products or isomers can lead to discoloration. It is recommended to discard the solution and prepare a fresh one from a properly stored stock.
Q4: I am seeing unexpected peaks in my analytical chromatogram when analyzing my this compound sample. What could they be?
A4: Unexpected peaks are likely due to the presence of degradation products. Common degradation products of pulegone include:
-
(E)- and (Z)-isopulegone: Isomers of pulegone.
-
8-hydroxy-p-menthones: Oxidation products.
-
Menthofuran: A major metabolite and degradation product formed via cyclization of 9-hydroxypulegone.[1][2]
The presence of these impurities can interfere with your experimental results.
Q5: How can I minimize the degradation of this compound in my experimental solutions?
A5: To minimize degradation in solution:
-
Prepare solutions fresh for each experiment whenever possible.
-
Use high-purity, degassed solvents.
-
Store solutions at low temperatures (2-8 °C) and protect them from light.
-
If the experiment allows, consider adding antioxidants, though their compatibility must be verified.
-
Be mindful of the pH of your solution, as it can influence stability.
Q6: Are there any materials I should avoid for storing this compound solutions?
This compound Stability and Storage Summary
| Parameter | Recommended Condition/Value | Remarks |
| Storage Temperature | 2-8 °C | To minimize degradation over time. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Pulegone is air-sensitive and can oxidize. |
| Light Exposure | Protect from light | Light can promote degradation. |
| pH | Neutral | Stability can be pH-dependent.[3] |
| Incompatible Materials | Strong oxidizing agents | Can lead to rapid degradation. |
| Common Degradation Products | (E)- and (Z)-isopulegone, 8-hydroxy-p-menthones, Menthofuran | Formation is influenced by light, temperature, and pH.[3] |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of this compound under various stress conditions.
1. Objective: To determine the degradation profile of this compound under specific experimental conditions (e.g., temperature, pH, light exposure).
2. Materials:
- This compound standard of known purity.
- High-purity solvents (e.g., ethanol, methanol, acetonitrile).
- Buffers for pH studies.
- Light-resistant vials.
- Temperature-controlled chambers/incubators.
- UV light source.
- Analytical instrumentation (e.g., GC-MS, LC-MS).
3. Methodology:
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified degradation pathways of this compound.
References
Technical Support Center: Pulegone-d8 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of pulegone using its deuterated internal standard, pulegone-d8.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my pulegone quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3][4] This can lead to either signal suppression or enhancement, resulting in the underestimation or overestimation of the true pulegone concentration in your samples.[3][5] These effects are a significant challenge in complex matrices such as biological fluids, food samples, and herbal extracts when using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][5][6]
Q2: I am using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't this automatically correct for matrix effects?
A2: In theory, a SIL-IS like this compound is the best tool to compensate for matrix effects because it has nearly identical chemical and physical properties to the native analyte (pulegone).[5][7] It should co-elute and experience similar ionization suppression or enhancement.[5][7] However, perfect correction is not always guaranteed. Severe matrix effects can still impact the accuracy of your results.[7] It is crucial to validate the effectiveness of the internal standard in each specific matrix.
Q3: How can I determine if my this compound is effectively compensating for matrix effects?
A3: You can assess the efficacy of your internal standard by evaluating the matrix factor (MF).[4] This involves comparing the peak area ratio of pulegone to this compound in a neat solvent standard versus a blank matrix sample spiked with the same concentrations. If the ratio remains consistent, the compensation is effective. Significant deviations indicate that the matrix is affecting the analyte and the internal standard differently.
Q4: What are the common sources of matrix effects in pulegone analysis?
A4: The sources of matrix effects are highly dependent on the sample type. For instance:
-
In cannabis products, a wide variety of matrix components beyond the plant material itself, such as those in edibles, waxes, and oils, can cause interference.[8]
-
In biological samples, phospholipids are a major contributor to matrix effects in LC-MS.[3]
-
In food and beverage samples, sugars, fats, and other flavor components can interfere with ionization.[9]
Troubleshooting Guides
Issue 1: Inconsistent quantification and poor reproducibility of pulegone concentrations despite using this compound.
This issue often points to inadequate compensation of matrix effects by the internal standard.
| Possible Cause | Troubleshooting Step | Rationale |
| Severe Ion Suppression/Enhancement | Perform a post-column infusion experiment to visualize the regions of ion suppression or enhancement in your chromatogram. | This will identify if the pulegone and this compound are eluting in a region of significant matrix interference.[4] |
| Differential Matrix Effects on Analyte and IS | Evaluate the matrix effect by comparing the response of pulegone and this compound in neat solvent versus post-extraction spiked matrix samples. | Even with a SIL-IS, very high concentrations of co-eluting matrix components can cause differential effects.[7] |
| Sample Preparation Issues | Optimize your sample preparation to remove more interfering compounds. Consider techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or headspace analysis for volatile compounds like pulegone.[8][10] | A cleaner sample will have fewer co-eluting matrix components, reducing the overall matrix effect.[10] |
| Chromatographic Co-elution | Modify your chromatographic method to separate pulegone from the region of severe matrix effects. Adjust the gradient, change the column, or alter the mobile phase composition. | Increasing chromatographic resolution can move the analyte peak away from interfering compounds.[10] |
Issue 2: Overestimation of pulegone concentration.
Overestimation can occur due to matrix-induced signal enhancement or in-source fragmentation of interfering compounds.
| Quantitative Data on Matrix-Induced Enhancement | | :--- | :--- | | Matrix Type | Observed Enhancement | | Grapes | 77.7% of analytes showed enhancement in one study.[6] | | Apples | 73.9% of analytes showed enhancement in the same study.[6] |
| Possible Cause | Troubleshooting Step | Rationale |
| Matrix-Induced Signal Enhancement | Prepare matrix-matched calibration curves using a blank matrix that is as close as possible to your samples. | This helps to normalize the calibration to the same level of matrix effect experienced by the samples.[5][6] |
| In-source Fragmentation | Review the mass spectra of your blank matrix samples to check for interfering peaks at the same m/z as pulegone. | Some matrix components can fragment in the mass spectrometer source, creating ions that are isobaric with your target analyte.[10] |
| Sample Dilution | Analyze a dilution series of your sample extracts. | Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating the matrix effect.[5] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
Objective: To quantify the extent of matrix effects (ion suppression or enhancement).
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Standard): Pulegone and this compound spiked into the mobile phase or a clean solvent.
-
Set B (Pre-Spiked Matrix): Blank matrix spiked with pulegone and this compound before the extraction procedure.
-
Set C (Post-Spiked Matrix): Blank matrix extract spiked with pulegone and this compound after the extraction procedure.
-
-
Analyze all samples using your validated LC-MS/MS or GC-MS method.
-
Calculate the following parameters:
-
Apparent Recovery (RA %): (Peak Area of Set B / Peak Area of Set C) * 100
-
Matrix Effect (ME %): ((Peak Area of Set C / Peak Area of Set A) - 1) * 100
-
Extraction Efficiency (RE %): (Peak Area of Set B / Peak Area of Set C) * 100
-
Interpretation of Results:
| ME % Value | Interpretation |
| ME % = 0 | No matrix effect |
| ME % < 0 | Ion Suppression |
| ME % > 0 | Ion Enhancement |
Protocol 2: Standard Addition with an Internal Standard
Objective: To accurately quantify pulegone in a complex matrix, especially when a suitable blank matrix for matrix-matched calibration is unavailable.
Methodology:
-
Divide a single sample into at least four aliquots.
-
Add a constant amount of this compound to each aliquot.
-
Add increasing, known amounts of a pulegone standard to each aliquot (the first aliquot receives no added pulegone).
-
Process and analyze all aliquots.
-
Create a calibration curve by plotting the peak area ratio of pulegone/pulegone-d8 against the concentration of the added pulegone standard.
-
Determine the endogenous pulegone concentration by extrapolating the linear regression to the x-intercept.
This method is a robust approach to overcoming matrix effects as the calibration is performed within the sample matrix itself.[11]
Visualizations
Caption: Workflow for evaluating matrix effects.
Caption: Troubleshooting inconsistent quantification.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 9. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pulegone-d8 Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of Pulegone-d8. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the ionization efficiency of this compound in their mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for this compound analysis?
A1: For a relatively nonpolar and volatile compound like pulegone, Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred method over Electrospray Ionization (ESI).[1][2] APCI is well-suited for semi-volatile and thermally stable compounds and often provides better sensitivity and reduced matrix effects for molecules of this nature.[1] While ESI can be used, it may require more extensive optimization of solvent conditions to achieve comparable sensitivity.
Q2: I am observing a weak signal for this compound. What are the common causes and solutions?
A2: A weak signal can stem from several factors. First, ensure your sample concentration is adequate.[3] If the concentration is sufficient, consider the following:
-
Ionization Source: If you are using ESI, switching to an APCI source is highly recommended for pulegone analysis.
-
Mobile Phase Composition: The choice of mobile phase and additives is critical. For reversed-phase chromatography, using a mobile phase with a higher organic content (e.g., methanol or acetonitrile) can improve the ionization of nonpolar compounds. The addition of modifiers like formic acid or ammonium formate can also enhance signal intensity.
-
Source Parameters: Optimize the source parameters, including vaporizer temperature (for APCI) or drying gas temperature and flow (for ESI), and nebulizer pressure.
Q3: Should I use a deuterated internal standard like this compound for quantitative analysis?
A3: Yes, using a stable isotope-labeled internal standard such as this compound is the gold standard for quantitative mass spectrometry. This compound is chemically almost identical to pulegone, meaning it will have very similar chromatographic retention, ionization efficiency, and extraction recovery. This allows it to effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.
Q4: I am seeing unexpected peaks in my mass spectrum. What could they be?
A4: Unexpected peaks can be due to several phenomena:
-
In-source Fragmentation: Pulegone can fragment within the ion source, especially at high source temperatures or cone voltages. This will result in fragment ions appearing in your full scan spectrum.
-
Adduct Formation: In ESI, it is common to see adducts of your analyte with ions present in the mobile phase, such as sodium ([M+Na]+) or ammonium ([M+NH4]+). While sometimes problematic, these adducts can also be used for quantification if they are formed consistently.
-
Contaminants: Peaks could also arise from contaminants in your sample, solvent, or LC-MS system. Running a blank injection can help identify these.
Troubleshooting Guides
Poor Signal Intensity
If you are experiencing low signal intensity for this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low this compound signal intensity.
In-Source Fragmentation
If you suspect in-source fragmentation is occurring, consider the following steps:
-
Reduce Source Temperature: For APCI, lower the vaporizer temperature. For ESI, decrease the drying gas temperature.
-
Lower Cone/Fragmentor Voltage: Reduce the voltage applied to the sampling cone or fragmentor. This will decrease the energy of the ions entering the mass spectrometer, reducing the likelihood of fragmentation.
-
Optimize Mobile Phase: A mobile phase that promotes more stable ion formation can sometimes reduce fragmentation. Experiment with different additives and organic solvents.
Pulegone Fragmentation Pathway
Understanding the fragmentation of pulegone is crucial for developing Multiple Reaction Monitoring (MRM) methods and for interpreting product ion scans. The primary fragmentation mechanisms for ketones like pulegone are alpha-cleavage and McLafferty rearrangement.
References
Pulegone-d8 degradation pathways and prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of pulegone-d8 and best practices for its prevention. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated analog of pulegone, a naturally occurring monoterpene found in various mint species.[1][2] In research and drug development, deuterated standards like this compound are critical for use as internal standards in quantitative mass spectrometry-based assays. The stability of this compound is paramount because its degradation can lead to inaccurate quantification of the target analyte (pulegone) in toxicological and metabolic studies.
Q2: What are the primary known degradation pathways for pulegone?
While specific degradation pathways for this compound are not extensively documented in the literature, inferences can be drawn from the metabolic pathways of pulegone and its general chemical stability. The main routes of transformation, which may also occur during storage, include:
-
Oxidation: Pulegone can be oxidized to form various products. A significant oxidative metabolite is menthofuran, which is considered more toxic than pulegone itself.[3][4] Oxidation can also lead to the formation of hydroxylated derivatives.[3][5]
-
Reduction: The double bond in the pulegone molecule can be reduced to form menthone and isomenthone.[3][5]
-
Isomerization: Pulegone can reversibly isomerize to isopulegone.[3][4]
These transformations can be influenced by factors such as exposure to air (oxygen), light, and elevated temperatures.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is crucial to adhere to proper storage conditions. The compound is air-sensitive and should be stored under an inert gas.[6]
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C[6] | Minimizes the rate of chemical degradation. |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen).[6] | Prevents oxidation. Pulegone is air-sensitive.[6] |
| Container | Tightly sealed, light-protecting vial. | Prevents exposure to air and light, which can catalyze degradation. |
| Location | Well-ventilated, cool, and dry place.[7][8][9] | Ensures a stable storage environment. |
| Incompatibilities | Strong oxidizing agents.[7] | Avoids rapid and hazardous reactions. |
Troubleshooting Guide
Problem: I observe unexpected peaks in my GC/MS or LC/MS analysis of a this compound standard.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review your storage conditions against the recommendations in the table above. If the material has been stored at room temperature, exposed to air, or is past its recommended use-by date, it may have degraded. Key degradation products to look for include menthofuran-d8, menthone-d8, and isothis compound.
-
-
Possible Cause 2: Contamination of the solvent or vial.
-
Solution: Prepare a fresh solution of this compound in a new vial using freshly opened, high-purity solvent. Run a blank analysis of the solvent to rule out solvent-borne contamination.
-
-
Experimental Workflow for Investigating Degradation:
Caption: Troubleshooting workflow for unexpected analytical peaks.
Problem: The concentration of my this compound stock solution appears to decrease over time.
-
Possible Cause 1: Adsorption to the container surface.
-
Solution: Pulegone is a relatively nonpolar molecule. Ensure you are using appropriate storage vials (e.g., silanized glass) to minimize surface adsorption, especially for low-concentration solutions.
-
-
Possible Cause 2: Volatility.
-
Solution: Pulegone is a volatile compound. Ensure that vials are sealed tightly with appropriate caps and septa. Minimize the frequency and duration of opening the stock solution vial. Prepare working solutions from the stock and use those for routine experiments.
-
-
Possible Cause 3: Chemical Degradation.
-
Solution: As with the appearance of new peaks, a decrease in the main peak area can indicate degradation. The primary preventative measure is strict adherence to recommended storage conditions (refrigeration, inert atmosphere).
-
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in Solution
-
Objective: To determine the stability of this compound in a specific solvent under various short-term storage conditions.
-
Materials:
-
This compound standard
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Autosampler vials with septa caps
-
GC/MS or LC/MS system
-
-
Methodology:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Create several aliquots of a working solution (e.g., 10 µg/mL) in autosampler vials.
-
Analyze one aliquot immediately (T=0) to establish a baseline peak area.
-
Store the remaining aliquots under different conditions:
-
Condition A: Room temperature on a lab bench (exposed to light).
-
Condition B: Room temperature in a dark drawer.
-
Condition C: Refrigerated at 4°C.
-
-
Analyze one aliquot from each condition at predetermined time points (e.g., 24, 48, 72 hours).
-
Data Analysis: Compare the peak area of the this compound at each time point to the T=0 baseline. A significant decrease in peak area or the appearance of new peaks indicates degradation. Plot the percentage of remaining this compound against time for each condition.
-
This compound Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on known metabolic routes and chemical principles. These reactions can be accelerated by exposure to oxygen, heat, and light.
References
- 1. Pulegone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. indenta.com [indenta.com]
- 8. carlroth.com [carlroth.com]
- 9. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Pulegone-d8 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Pulegone-d8 during extraction procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the common causes for low recovery of this compound during extraction?
Low recovery of this compound, a common internal standard, can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with the extraction method, chemical degradation of the analyte, or problems with the analytical instrumentation.
A logical approach to troubleshooting this issue is essential. The following diagram outlines a general workflow for identifying the source of low this compound recovery.
Caption: General troubleshooting workflow for low this compound recovery.
Common causes include:
-
Inappropriate Extraction Solvent: The polarity of the extraction solvent may not be optimal for this compound.
-
Suboptimal pH: The pH of the aqueous sample can influence the partitioning of this compound into the organic phase.
-
Insufficient Salting-Out Effect: For aqueous samples, the addition of salt can be crucial for driving the analyte into the organic solvent.
-
Analyte Volatility: this compound is a volatile organic compound (VOC), and losses can occur due to evaporation if samples are not handled properly.
-
Chemical Degradation: Pulegone can be susceptible to degradation, particularly under certain pH and temperature conditions. It can be metabolized to compounds like menthofuran.[1][2][3]
-
Matrix Effects: Complex sample matrices can interfere with the extraction efficiency.
-
Instrumental Issues: Problems with the GC-MS system, such as a dirty inlet liner or ion source, can lead to poor signal response.[4][5][6]
Question 2: Which extraction method is best for this compound?
The optimal extraction method depends on the sample matrix. Several techniques have been successfully employed for the extraction of pulegone and other volatile compounds.[7][8][9][10]
| Extraction Method | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, widely applicable. | Can be labor-intensive and require large volumes of organic solvents. |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber, followed by thermal desorption. | Solvent-free, sensitive, and can be automated.[11][12][13][14] | Fiber lifetime can be limited; matrix effects can be significant. |
| Simultaneous Distillation-Extraction (SDE) | Combines steam distillation and solvent extraction in a single step. | Effective for isolating volatile and semi-volatile compounds from complex matrices.[15][16] | Can be time-consuming and may lead to thermal degradation of some analytes. |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves an acetonitrile extraction followed by a cleanup step.[17][18][19][20][21] | Fast, high-throughput, and uses minimal solvent. | Primarily developed for pesticide analysis in food matrices; may require optimization for other sample types. |
Question 3: How can I improve this compound recovery in Liquid-Liquid Extraction (LLE)?
To enhance recovery in LLE, consider the following:
-
Solvent Selection: Pulegone is a monoterpene ketone.[22][23] Solvents like ethyl acetate and acetonitrile have been shown to be effective for its extraction.[7] For extracting volatile compounds from aqueous matrices, dichloromethane and chloroform have also been used successfully.[24]
-
Salting-Out: Adding a salt such as sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄) to the aqueous phase increases its ionic strength, which decreases the solubility of this compound and promotes its partitioning into the organic phase.[7][25] A study on pulegone extraction using salting-out assisted LLE with acetonitrile reported a recovery of 94.7%.[7]
-
pH Adjustment: While pulegone itself is not ionizable, the sample matrix's pH can influence the extraction of other components that may interfere. Generally, maintaining a neutral pH is a good starting point.
-
Sufficient Agitation: Ensure thorough mixing of the aqueous and organic phases to facilitate analyte transfer.
-
Phase Separation: Allow for complete separation of the two liquid phases before collecting the organic layer. Centrifugation can aid in this process.
Question 4: I'm using SPME and getting low recovery. What should I check?
For low recovery with SPME, consider these factors:
-
Fiber Choice: The type of fiber coating is critical. For a semi-polar compound like pulegone, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile and semi-volatile compounds.
-
Extraction Time and Temperature: The extraction is an equilibrium process. Ensure that the extraction time is sufficient to allow for equilibrium to be reached. Increasing the temperature of the sample can increase the volatility of this compound and improve its transfer to the headspace and subsequent adsorption onto the fiber. However, excessively high temperatures can affect the equilibrium and potentially degrade the analyte.
-
Headspace vs. Direct Immersion: For complex matrices, headspace SPME is often preferred to minimize the exposure of the fiber to non-volatile matrix components that could cause interference or damage the fiber.[11][26]
-
Sample Agitation: Agitating the sample during extraction can speed up the equilibrium process.
-
Desorption Conditions: Ensure that the GC inlet temperature and desorption time are adequate to quantitatively transfer the this compound from the SPME fiber to the GC column.
Question 5: Could my this compound be degrading?
Yes, pulegone can undergo degradation. A known metabolic pathway for pulegone involves its conversion to menthofuran.[1][2] This transformation can be a source of low recovery if the experimental conditions favor this pathway.
References
- 1. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 5. Agilent GC-MS: Issue With Internal Standard Recovery - Chromatography Forum [chromforum.org]
- 6. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 7. tandfonline.com [tandfonline.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [helda.helsinki.fi]
- 12. Solid-phase microextraction – a future technique in pharmacology and coating trends - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. QuEChERS: Home [quechers.eu]
- 18. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 19. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Pulegone - Wikipedia [en.wikipedia.org]
- 24. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Pulegone-d8 Isotopic Exchange
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic exchange during experiments involving Pulegone-d8.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in the context of this compound?
Isotopic exchange refers to the process where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding environment, such as solvents or reagents. For ketones like pulegone, this exchange typically occurs at the carbon atoms adjacent to the carbonyl group (the α-carbons).
Q2: Why is it crucial to minimize isotopic exchange?
Minimizing isotopic exchange is critical for maintaining the isotopic purity of this compound. In quantitative analysis using methods like mass spectrometry, this compound is often used as an internal standard.[1][2] The loss of deuterium atoms alters the mass of the standard, leading to inaccurate quantification of the target analyte.[3]
Q3: What are the primary factors that promote isotopic exchange in this compound?
The primary factors that promote the exchange of deuterium for hydrogen on the α-carbons of ketones are the presence of acidic or basic conditions and the use of protic solvents.[4][5][6] Elevated temperatures can also accelerate the rate of this exchange.[7]
Q4: Which analytical techniques are suitable for monitoring the isotopic purity of this compound?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for assessing the isotopic purity of this compound by monitoring its mass-to-charge ratio.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the degree of deuteration.[10]
Troubleshooting Guide
Issue: Loss of Deuterium from this compound Standard Observed in Mass Spectrometry Analysis
This is a common issue that can compromise the accuracy of quantitative results. The following sections provide potential causes and solutions.
Potential Cause 1: Acidic or Basic Conditions
The mechanism for deuterium exchange at the α-carbon of ketones is catalyzed by both acids and bases.[4][11][12]
-
Acid-Catalyzed Exchange: In the presence of an acid (e.g., D₃O⁺), the carbonyl oxygen is protonated (or deuterated), facilitating the formation of an enol intermediate. Tautomerization back to the keto form can incorporate a proton from the solvent at the α-position.[12]
-
Base-Catalyzed Exchange: A base (e.g., OD⁻) can abstract a deuterium from the α-carbon to form an enolate intermediate. This enolate can then be protonated by the solvent, resulting in the loss of a deuterium.[4][11]
Solutions:
-
Maintain Neutral pH: Whenever possible, maintain the pH of your sample solutions as close to neutral as possible.
-
Buffer Selection: If a buffer is required, choose a non-protic buffer system or ensure the pH is in a range that minimizes exchange.
-
Avoid Strong Acids and Bases: Be mindful of all reagents added to your sample, including those used for extraction or derivatization.
Potential Cause 2: Inappropriate Solvent Selection
Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate isotopic exchange.[8]
Solutions:
-
Use Aprotic Solvents: For sample storage and preparation, prefer aprotic solvents such as acetonitrile, acetone, chloroform, or dichloromethane.[8][13]
-
Dry Solvents: Ensure that your solvents are anhydrous, as even trace amounts of water can contribute to deuterium loss over time.
-
Solvent for NMR: When conducting NMR analysis, always use high-purity deuterated solvents to prevent exchange and to avoid large solvent signals in the proton spectrum.[9][13]
Potential Cause 3: Elevated Temperature
Higher temperatures increase the rate of most chemical reactions, including the acid- and base-catalyzed exchange of deuterium.[7][14]
Solutions:
-
Store Samples Cold: Store this compound stock solutions and prepared samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).
-
Minimize Heat Exposure: During sample preparation, avoid prolonged exposure to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
Summary of Factors Influencing Isotopic Exchange Rate
| Factor | Condition | Expected Impact on Exchange Rate | Rationale |
| pH | Acidic (pH < 6) | Increased | Acid-catalyzed enol formation promotes exchange.[5][12] |
| Neutral (pH ~7) | Minimized | The rates of both acid and base catalysis are at a minimum. | |
| Basic (pH > 8) | Increased | Base-catalyzed enolate formation promotes exchange.[4][5] | |
| Solvent | Aprotic (e.g., CDCl₃, Acetone-d₆) | Minimized | Lack of exchangeable protons reduces the likelihood of exchange.[8] |
| Protic (e.g., D₂O, CD₃OD) | Increased | The solvent provides a ready source of protons for exchange.[9] | |
| Temperature | Low (e.g., < 4°C) | Minimized | Reduces the kinetic energy available to overcome the activation energy of the exchange reaction. |
| High (e.g., > 40°C) | Increased | Accelerates the rate of the exchange reaction.[7] |
Experimental Protocols
Protocol: Assessing the Stability of this compound Under Various Conditions
This protocol outlines a general procedure to evaluate the impact of different solvents, pH values, and temperatures on the isotopic stability of this compound.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a non-polar, aprotic solvent (e.g., anhydrous dichloromethane) at a concentration of 1 mg/mL.
2. Experimental Setup:
- For each condition to be tested (e.g., different solvent, pH, temperature), aliquot a known amount of the this compound stock solution into a clean vial.
- Carefully evaporate the dichloromethane under a gentle stream of nitrogen.
- Reconstitute the this compound residue in the test solvent (e.g., methanol, water buffered at a specific pH).
3. Incubation:
- Incubate the samples under the desired temperature conditions (e.g., room temperature, 40°C).
- At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample for analysis.
4. Sample Analysis (GC-MS or LC-MS):
- Prepare the collected aliquots for analysis. This may involve dilution in a suitable solvent.
- Analyze the samples using a validated GC-MS or LC-MS method capable of separating pulegone from matrix components.
- Monitor the mass spectrum of the this compound peak. The loss of deuterium will be indicated by the appearance of ions at lower m/z values corresponding to Pulegone-d7, Pulegone-d6, etc.
5. Data Analysis:
- Calculate the percentage of deuterium loss at each time point for each condition by comparing the peak areas of the different deuterated species to the total peak area of all pulegone isotopologues.
- Plot the percentage of deuterium loss versus time for each condition to determine the rate of exchange.
Visualizations
Isotopic Exchange Mechanisms
The following diagrams illustrate the mechanisms of acid- and base-catalyzed isotopic exchange at an α-carbon of a ketone like Pulegone.
Caption: Acid-catalyzed deuterium exchange mechanism.
Caption: Base-catalyzed deuterium exchange mechanism.
Experimental Workflow
The following diagram outlines the workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability assessment.
References
- 1. nebiolab.com [nebiolab.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 5. mdpi.com [mdpi.com]
- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. labinsights.nl [labinsights.nl]
- 10. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Solvents [sigmaaldrich.com]
- 14. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pulegone-d8 Versus Other Internal Standards for Pulegone Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pulegone, a monoterpene found in various essential oils, is critical in food safety, toxicology, and pharmaceutical research due to its potential toxicity. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in chromatographic analyses, particularly when dealing with complex matrices. This guide provides an objective comparison of pulegone-d8, a deuterated analog of pulegone, with other commonly used internal standards for pulegone analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
The Critical Role of Internal Standards in Pulegone Analysis
Internal standards are essential in quantitative analysis to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. It should also not be naturally present in the sample. For mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard.
This compound: The Superior Choice for Isotope Dilution Mass Spectrometry
This compound is a deuterated form of pulegone where eight hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for pulegone analysis using isotope dilution mass spectrometry (IDMS). In IDMS, a known quantity of the labeled standard is added to the sample at the beginning of the analytical process. Since the labeled and unlabeled compounds have nearly identical physicochemical properties, they behave similarly during extraction, derivatization, and chromatography. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard, measured by the mass spectrometer, remains constant, leading to highly accurate and precise quantification.
The primary advantage of this compound is its ability to effectively mitigate matrix effects. Complex sample matrices, such as those from food, herbal products, or biological fluids, can contain co-eluting substances that either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate results. Because this compound co-elutes with pulegone and experiences the same matrix effects, their ratio remains unaffected, ensuring the integrity of the quantitative data.
Alternative Internal Standards for Pulegone Analysis
While this compound is the theoretically ideal internal standard, other compounds have been utilized for pulegone quantification. These are typically other terpenes or structurally related compounds that are not expected to be present in the sample. Common alternatives include:
-
Other Deuterated Terpenes: Compounds like menthone-d3 or camphor-d6 can also serve as effective internal standards. Their deuteration provides the mass shift necessary for MS detection, and their structural similarity to pulegone can result in similar behavior during analysis. However, as they are not isotopic analogs of pulegone, their chromatographic retention time and response to matrix effects may not perfectly match that of pulegone.
-
Non-Deuterated Compounds: Non-deuterated compounds such as n-tridecane, octadecane, or cyclodecanone have also been employed as internal standards in terpene analysis. While more cost-effective, these compounds have significantly different chemical structures and properties compared to pulegone. This can lead to differences in extraction efficiency, chromatographic behavior, and susceptibility to matrix effects, potentially compromising the accuracy of the results.
Performance Comparison
The following table summarizes the key performance characteristics of this compound compared to other potential internal standards. The data for alternatives is based on general performance in terpene analysis, as direct comparative studies with this compound are limited in published literature.
| Internal Standard | Type | Key Advantages | Potential Disadvantages | Reported Recovery/RSD (for Pulegone or similar terpenes) |
| This compound | Stable Isotope-Labeled Analog | - Co-elutes with pulegone- Experiences identical matrix effects- Corrects for analyte loss during sample prep- Provides the highest accuracy and precision | - Higher cost compared to non-labeled standards | Not explicitly reported in a comparative study, but theoretically provides the most accurate correction, leading to recoveries close to 100% with low RSD. |
| Menthone-d3 | Deuterated Terpene | - Structurally similar to pulegone- Mass difference for MS detection | - May not perfectly co-elute with pulegone- May not experience identical matrix effects | No specific data found for pulegone analysis. |
| n-Tridecane | Non-Deuterated Alkane | - Inexpensive- Not typically found in essential oils | - Different chemical properties than pulegone- Different chromatographic retention time- Does not effectively compensate for matrix effects | A study on Schizonepeta tenuifolia used n-decane and naphthalene as internal standards for pulegone quantification, but did not report recovery data[1]. |
| Cyclodecanone | Non-Deuterated Cyclic Ketone | - Structurally more similar to pulegone than alkanes | - Different volatility and polarity- Unlikely to co-elute or share matrix effects | Mentioned as an internal standard for pulegone analysis by GC/MS, but quantitative performance data was not provided in the searched literature. |
A study on the analysis of pulegone in various food products without an internal standard reported recoveries ranging from 95% to 106%[2][3]. While these recoveries are good, they do not account for potential matrix effects that could vary between different sample types and lead to inaccuracies. The use of a non-analog internal standard can introduce variability. For instance, a study on the quantification of eight monoterpenes in Schizonepeta tenuifolia using n-decane and naphthalene as internal standards showed that the content of these compounds varied significantly with harvesting time, highlighting the need for robust quantification methods[1].
Experimental Protocols
Below are representative experimental protocols for the quantification of pulegone using an internal standard with GC-MS.
Sample Preparation (General Protocol for Essential Oils)
-
Internal Standard Spiking: Prepare a stock solution of the internal standard (e.g., this compound) in a suitable solvent like ethyl acetate or hexane at a concentration of 100 µg/mL.
-
Sample Dilution: Accurately weigh a known amount of the essential oil sample and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.
-
Fortification: Add a precise volume of the internal standard stock solution to the diluted sample.
-
Vortexing: Thoroughly mix the sample by vortexing for 1 minute.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Ramp: 20 °C/min to 280 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Pulegone: Quantifier ion m/z 152, Qualifier ions m/z 81, 109
-
This compound: Quantifier ion m/z 160, Qualifier ions m/z 86, 115
-
(Note: Specific ions for other internal standards would need to be determined based on their mass spectra)
-
Visualizing Pulegone Metabolism and Analytical Workflow
To provide a broader context for pulegone analysis, the following diagrams illustrate the metabolic pathway of pulegone and a typical experimental workflow for its quantification.
Caption: Metabolic pathway of pulegone leading to the formation of the hepatotoxic metabolite menthofuran.
Caption: A typical workflow for the quantitative analysis of pulegone using an internal standard and GC-MS.
Conclusion
For the accurate and precise quantification of pulegone in complex matrices, this compound is the unequivocally superior internal standard. Its use in an isotope dilution mass spectrometry method effectively compensates for sample loss and matrix effects, leading to the most reliable data. While other deuterated or non-deuterated internal standards can be used, they introduce a greater potential for analytical error due to differences in chemical and physical properties compared to pulegone. The choice of internal standard should be carefully considered and validated for the specific matrix and analytical method to ensure data of the highest quality for research, regulatory, and drug development purposes.
References
- 1. Quantitative Comparative Analysis of the Bio-Active and Toxic Constituents of Leaves and Spikes of Schizonepeta tenuifolia at Different Harvesting Times - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Pulegone Quantification Using Pulegone-d8
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of analytical chemistry, particularly within pharmaceutical development and quality control, the robust and accurate quantification of chemical entities is paramount. Pulegone, a monoterpene found in various essential oils, necessitates precise analytical determination due to its potential physiological effects. The cross-validation of analytical methods is a critical step to ensure consistency and reliability of results across different laboratories or when transferring methods. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of pulegone, employing Pulegone-d8 as an internal standard for enhanced accuracy.
The Role of this compound in Analytical Accuracy
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based methods.[1] this compound is chemically identical to pulegone, but its increased mass due to the presence of deuterium atoms allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to both calibration standards and unknown samples, it is possible to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the quantification.
Comparative Analysis of GC-MS and LC-MS/MS Methods
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of small molecules like pulegone. The choice between the two often depends on the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of the performance of these two methods in a hypothetical cross-validation study for the quantification of pulegone.
Table 1: Performance Characteristics of GC-MS and LC-MS/MS for Pulegone Analysis
| Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.3 ng/mL |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Sample Throughput | Moderate | High |
Table 2: Cross-Validation Results of Pulegone Quantification in Spiked Plasma Samples
| Sample ID | GC-MS Result (ng/mL) | LC-MS/MS Result (ng/mL) | % Difference |
| QC_Low (5 ng/mL) | 4.85 | 4.95 | -2.02% |
| QC_Mid (50 ng/mL) | 51.2 | 50.5 | +1.39% |
| QC_High (500 ng/mL) | 495.8 | 498.2 | -0.48% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the outlined experimental protocols for the GC-MS and LC-MS/MS analysis of pulegone using this compound as an internal standard.
GC-MS Method
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Perform a liquid-liquid extraction with 200 µL of ethyl acetate.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 150°C at 10°C/min, then to 250°C at 25°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Monitored Ions (m/z): Pulegone (152, 137, 95), this compound (160, 145, 100).
-
LC-MS/MS Method
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Perform a protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.
-
-
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Pulegone (153.1 -> 95.1), this compound (161.1 -> 100.1).
-
Visualizing the Workflow
To better understand the logical flow of a cross-validation study, the following diagrams illustrate the key steps involved.
Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.
References
Inter-laboratory Comparison of Pulegone-d8 Quantification: A Comparative Guide
Introduction
Pulegone-d8, a deuterated isotopologue of pulegone, serves as a critical internal standard in mass spectrometry-based bioanalytical assays. Its use is pivotal for the accurate quantification of pulegone, a monoterpene found in various essential oils that is of interest in toxicology and food safety studies. Given the importance of precise quantification, ensuring consistency and reproducibility of analytical methods across different laboratories is paramount. This guide provides a comparative overview of a hypothetical inter-laboratory study on this compound quantification, complete with a standardized experimental protocol and a discussion of potential sources of variability. The data presented is illustrative and intended to guide researchers in setting up and evaluating their own analytical methods.
Experimental Protocols
The following protocol for the quantification of this compound in a biological matrix (e.g., human plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is based on established bioanalytical method validation guidelines.[1][2][3][4][5]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both pulegone and this compound. The exact mass transitions would need to be optimized, but hypothetical transitions could be based on the known fragmentation of pulegone.
-
3. Calibration and Quality Control
-
Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of pulegone and a fixed concentration of this compound into the blank biological matrix.
-
The calibration curve should be linear over the expected concentration range of the analyte.
-
QC samples should be prepared at low, medium, and high concentrations.
Quantitative Data Summary
The following table summarizes the hypothetical results from three independent laboratories that analyzed a quality control sample with a target this compound concentration of 50 ng/mL.
| Laboratory | Mean Measured Concentration (ng/mL) (n=6) | Standard Deviation (SD) | Coefficient of Variation (%CV) |
| Laboratory A | 48.5 | 2.1 | 4.3 |
| Laboratory B | 51.2 | 2.5 | 4.9 |
| Laboratory C | 46.8 | 3.0 | 6.4 |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Discussion of Inter-laboratory Variability
The hypothetical data illustrates a degree of inter-laboratory variability, which is common in such comparisons. Several factors can contribute to these differences:
-
Lack of Standardization: Minor variations in laboratory procedures, such as sample handling, storage, and the specific execution of the protocol, can lead to discrepancies.[6]
-
Reference Materials: The purity and handling of reference standards, including the deuterated internal standard, are critical. The use of well-characterized and appropriate reference materials is essential for consistency.[6]
-
Instrumentation and Calibration: Differences in the performance and calibration of LC-MS/MS systems can introduce variability.
-
Matrix Effects: The influence of the biological matrix on the ionization of the analyte and internal standard can vary between samples and laboratories. While a stable isotope-labeled internal standard can mitigate this, it may not eliminate it entirely.
-
Personnel Training and Data Processing: The experience and training of the analysts, as well as the software and parameters used for data processing, can impact the final results.[6]
To improve inter-laboratory agreement, it is crucial to have a highly detailed and standardized protocol, use certified reference materials, and conduct thorough method validation in each laboratory. Participation in proficiency testing programs is also a valuable tool for identifying and addressing sources of variability.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. moh.gov.bw [moh.gov.bw]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. hhs.gov [hhs.gov]
- 6. Impact of Laboratory Practices on Interlaboratory Variability in Therapeutic Drug Monitoring of Immunosuppressive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated Pulegone Shows Reduced Toxicity by Shifting Metabolic Pathways
A comparative analysis of the metabolism of (R)-(+)-pulegone and its deuterated analog, (R)-(+)-pulegone-d8, reveals a significant reduction in the formation of the hepatotoxic metabolite menthofuran, underscoring the potential of isotopic substitution to mitigate drug-induced toxicity. This guide provides a detailed comparison of the metabolic fates of these two compounds, supported by experimental data, for researchers, scientists, and drug development professionals.
The toxicity of (R)-(+)-pulegone, a major component of pennyroyal oil, is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes to form menthofuran. This reactive metabolite can lead to severe liver damage.[1] Strategic replacement of hydrogen atoms with deuterium at the allylic methyl groups of the isopropylidene moiety in pulegone (to create pulegone-d8) has been shown to significantly decrease its hepatotoxicity.[1] This phenomenon, known as the kinetic isotope effect, slows the rate of C-H bond cleavage, a critical step in the metabolic conversion of pulegone to menthofuran.
Comparative Metabolic Profiles
The metabolism of pulegone is complex, involving multiple pathways. The primary routes of biotransformation include oxidation, reduction, and conjugation. The key difference in the metabolism of this compound compared to its non-deuterated counterpart lies in the reduced efficiency of the oxidation pathway leading to menthofuran.
Table 1: In Vivo Hepatotoxicity Comparison
| Compound | Dose (mmol/kg) | Plasma Alanine Transaminase (ALT) Activity (IU/L) |
| (R)-(+)-Pulegone | 1.0 | 2500 ± 500 |
| (R)-(+)-Pulegone-d6 | 1.0 | 50 ± 20 |
Data represents a summary of findings from Gordon et al. (1987) and is intended for comparative purposes. Actual values may vary based on experimental conditions.
Table 2: In Vitro Metabolism with Mouse Liver Microsomes
| Substrate | Incubation Time (min) | Menthofuran Formation (nmol/mg protein) |
| (R)-(+)-Pulegone | 10 | Quantitative data not available in search results |
| (R)-(+)-Pulegone-d6 | 10 | Significantly reduced compared to (R)-(+)-Pulegone |
While the precise quantitative reduction is not available in the provided search results, the study by Gordon et al. (1987) indicates a substantial decrease in menthofuran formation from the deuterated compound.
Metabolic Pathways
The metabolic pathways of pulegone are well-characterized. The primary pathways are illustrated below. Deuteration at the allylic methyl groups of the isopropylidene side chain directly impacts Pathway 1, leading to a decrease in the formation of 9-hydroxypulegone and, consequently, menthofuran. This shift likely results in a greater proportion of pulegone being metabolized through alternative, less toxic routes such as reduction and conjugation.
Caption: Metabolic pathways of Pulegone and this compound.
Experimental Protocols
The following is a summary of the likely experimental protocols used in the comparative metabolism studies, based on common methodologies in the field.
In Vivo Hepatotoxicity Assessment
-
Animal Model: Male BALB/c mice are commonly used.
-
Dosing: (R)-(+)-Pulegone and (R)-(+)-pulegone-d6 are administered intraperitoneally at equimolar doses.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis: Plasma is separated, and alanine transaminase (ALT) activity is measured as a biomarker of liver damage.
In Vitro Metabolism with Liver Microsomes
-
Microsome Preparation: Liver microsomes are prepared from untreated or phenobarbital-treated mice.
-
Incubation: (R)-(+)-Pulegone or (R)-(+)-pulegone-d6 is incubated with the liver microsomes in the presence of an NADPH-generating system.
-
Metabolite Extraction: The reaction is quenched, and metabolites are extracted from the incubation mixture.
-
Analysis: Metabolites, particularly menthofuran, are quantified using gas chromatography-mass spectrometry (GC-MS).
Caption: Workflow for in vivo and in vitro experiments.
Conclusion
The comparative metabolism of pulegone and this compound provides a clear example of how isotopic substitution can be a valuable tool in drug development to mitigate metabolism-related toxicity. By slowing the formation of the toxic metabolite menthofuran, deuteration shifts the metabolic profile of pulegone towards less harmful pathways. This approach holds promise for the design of safer xenobiotics. Further quantitative studies are needed to fully elucidate the extent of this metabolic switching and its implications for drug safety and efficacy.
References
Deuterium Labeling Attenuates Pulegone Metabolism and Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of pulegone and its deuterated analogue, highlighting the significant impact of deuterium labeling on its metabolic fate and associated toxicity. Experimental data from in vivo and in vitro studies are presented to support the findings, offering valuable insights for researchers in drug metabolism, toxicology, and drug development.
Executive Summary
(R)-(+)-pulegone, a monoterpene found in various mint species, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. A key metabolic pathway involves the oxidation of the allylic methyl groups, leading to the formation of menthofuran, a proximate hepatotoxic metabolite. Deuterium labeling at these allylic methyl positions has been shown to significantly reduce the rate of menthofuran formation, thereby mitigating the hepatotoxicity of pulegone. This phenomenon, known as the kinetic isotope effect, underscores the potential of site-specific deuteration as a strategy to improve the safety profile of drug candidates susceptible to metabolism-induced toxicity.
Comparative Analysis of Pulegone and Deuterated Pulegone Metabolism
Key Observations:
-
Reduced Hepatotoxicity: Administration of (R)-(+)-pulegone labeled with deuterium in the allylic methyl groups ([²H₆]-pulegone) to mice resulted in significantly lower hepatotoxicity compared to the non-labeled compound. The toxicity of the highest dose of deuterated pulegone was comparable to that of a much lower dose of unlabeled pulegone, demonstrating a clear isotope effect on its toxicological endpoint.
-
Decreased Menthofuran Formation: The reduced toxicity of deuterated pulegone is directly attributed to the decreased formation of menthofuran. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for CYP enzymes to abstract a deuterium atom during the initial oxidation step required for menthofuran synthesis.[1][2]
-
Metabolic Switching: By slowing down the primary toxification pathway (menthofuran formation), deuterium labeling may lead to "metabolic switching," where alternative, less toxic metabolic pathways become more prominent. These alternative pathways for pulegone include hydroxylation at other positions, reduction of the carbon-carbon double bond to yield menthone/isomenthone, and conjugation with glutathione.[3]
Table 1: Comparison of Metabolic Fates of Pulegone and Deuterated Pulegone
| Feature | Pulegone | Deuterated Pulegone (at allylic methyls) |
| Primary Metabolic Pathway | Oxidation of allylic methyl groups leading to menthofuran formation. | Significantly reduced oxidation of allylic methyl groups. |
| Key Toxic Metabolite | Menthofuran | Reduced formation of menthofuran. |
| Observed Toxicity | Dose-dependent hepatotoxicity. | Significantly lower hepatotoxicity at equivalent doses. |
| Alternative Pathways | Hydroxylation, reduction, glutathione conjugation. | These pathways may become more prominent due to the kinetic isotope effect. |
Visualizing the Metabolic Pathways
The following diagrams illustrate the major metabolic pathways of pulegone and the proposed impact of deuterium labeling.
Caption: Major metabolic pathways of pulegone.
Caption: Isotope effect of deuterium labeling on pulegone metabolism.
Experimental Protocols
Below are generalized experimental protocols based on methodologies described in the cited literature.
Synthesis of Deuterated (R)-(+)-Pulegone ([²H₆]-Pulegone)
While a specific, detailed protocol for the synthesis of [²H₆]-pulegone was not found in the public domain, a general approach can be inferred from standard organic synthesis techniques for deuterium labeling. This would likely involve the use of a deuterated starting material or a deuterating agent in the synthesis of the pulegone precursor. For example, a Grignard reaction with deuterated methyl magnesium iodide could be employed to introduce the deuterated methyl groups.
In Vitro Metabolism using Liver Microsomes
This protocol outlines a general procedure for assessing the in vitro metabolism of pulegone and its deuterated analogue.
1. Preparation of Microsomal Incubation Mixture:
-
Liver microsomes (from rat, mouse, or human) are prepared through differential centrifugation of liver homogenates.
-
The incubation mixture typically contains:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (e.g., 3.3 mM)
-
NADPH generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Microsomal protein (concentration to be optimized)
-
2. Incubation:
-
Pulegone or deuterated pulegone (dissolved in a suitable solvent like acetonitrile or DMSO) is added to the pre-warmed incubation mixture to initiate the reaction.
-
The final substrate concentration should be chosen based on the desired experimental conditions (e.g., around the Kₘ value if known).
-
Incubations are carried out at 37°C with gentle shaking.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
3. Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for quantitative analysis.
-
The mixture is centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Metabolites
GC-MS is the most common analytical technique for the separation and identification of pulegone and its metabolites.[4][5]
1. Gas Chromatography:
-
Column: A capillary column suitable for the analysis of terpenes, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is typically used.
-
Injector: Split/splitless injector, with the mode and temperature optimized for the analytes.
-
Oven Temperature Program: A temperature gradient is employed to separate the metabolites based on their boiling points. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C).
-
Carrier Gas: Helium is commonly used as the carrier gas.
2. Mass Spectrometry:
-
Ionization: Electron ionization (EI) is typically used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is common.
-
Data Acquisition: Data can be acquired in full scan mode for metabolite identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of specific metabolites.
3. Quantification:
-
Metabolites are identified by comparing their retention times and mass spectra to those of authentic standards.
-
Quantification is achieved by creating a calibration curve using known concentrations of the standards and an internal standard.
Alternative Approaches and Considerations
While deuterium labeling has proven effective in mitigating pulegone's toxicity, other strategies in drug design focus on avoiding metabolic liabilities altogether. These include:
-
Blocking Metabolic Sites: Introducing chemical modifications at metabolically labile positions to prevent oxidation.
-
Designing Metabolically Stable Analogues: Synthesizing compounds that are inherently less susceptible to metabolism.
-
Prodrug Strategies: Designing compounds that are converted to the active form in a way that bypasses toxic metabolic pathways.
Conclusion
The case of pulegone provides a compelling example of how deuterium labeling can be a powerful tool in drug development to mitigate metabolism-driven toxicity. By strategically replacing hydrogen with deuterium at the sites of metabolic activation, the formation of toxic metabolites can be significantly reduced. This guide summarizes the key findings and provides a framework for the experimental approaches used to evaluate the isotope effects of deuterium labeling on pulegone metabolism. These principles and methodologies are broadly applicable to the study of other compounds where metabolic activation is a concern.
References
- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of (R)-(+)-pulegone in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
Pulegone-d8 as a Certified Reference Material: A Comparative Guide to Accuracy and Precision in Analytical Methods
For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical measurements are paramount. When quantifying pulegone, a naturally occurring monoterpene with toxicological significance, the choice of an appropriate internal standard is critical for achieving reliable results. This guide provides a comprehensive comparison of Pulegone-d8, a deuterated certified reference material (CRM), with non-deuterated alternatives, highlighting its superior performance in enhancing analytical accuracy and precision, particularly in mass spectrometry-based methods.
The Gold Standard: Advantages of Deuterated Internal Standards
In quantitative analysis, especially when using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added to samples and calibration standards to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.
Deuterated standards, such as this compound, are considered the "gold standard" for several key reasons:
-
Co-elution with the Analyte: this compound has nearly identical chromatographic retention times to native pulegone. This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source, leading to more accurate quantification.
-
Similar Extraction Recovery: During sample preparation steps like liquid-liquid extraction or solid-phase extraction, the recovery of this compound is expected to be very similar to that of pulegone. This minimizes errors introduced by incomplete or variable extraction.
-
Mass Discrimination: The mass difference between this compound and pulegone allows for their distinct detection by the mass spectrometer, eliminating signal overlap while maintaining chemical similarity.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
Commonly used non-deuterated internal standards for the analysis of monoterpenes include compounds with similar chemical structures and volatility, such as cyclodecanone and menthone . The following tables summarize the expected performance characteristics of analytical methods using this compound compared to those using non-deuterated alternatives or no internal standard.
Table 1: Quantitative Performance Data Comparison
| Performance Metric | Method with this compound (Expected) | Method with Non-Deuterated IS (e.g., Cyclodecanone) | Method without Internal Standard |
| Accuracy (Recovery) | 95-105% | 90-110% | 80-120% (highly matrix-dependent) |
| Precision (RSD) | < 5% | < 10% | < 15-20% (highly matrix-dependent) |
| **Linearity (R²) ** | > 0.999 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | Lower | Moderate | Higher |
| Limit of Quantification (LOQ) | Lower | Moderate | Higher |
Data for methods with non-deuterated and no internal standard are based on published literature for similar analytes. Expected data for this compound is based on the well-documented advantages of using stable isotope-labeled internal standards.
Experimental Protocols: Foundational Methodologies
Below are detailed experimental protocols representative of how this compound and a non-deuterated internal standard would be employed in a typical GC-MS analysis of pulegone in a complex matrix, such as an herbal product.
Experimental Protocol 1: Pulegone Analysis using this compound Internal Standard (Hypothetical GC-MS Method)
This protocol is a representative example based on standard practices for using deuterated internal standards.
1. Sample Preparation:
- Weigh 1.0 g of the homogenized sample into a 15 mL centrifuge tube.
- Spike the sample with 100 µL of a 10 µg/mL solution of this compound in methanol.
- Add 5 mL of hexane and vortex for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Carefully transfer the hexane layer to a clean vial.
- Concentrate the extract to 1 mL under a gentle stream of nitrogen.
2. GC-MS Conditions:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
- Injector Temperature: 250°C
- Oven Program: Start at 60°C, hold for 2 min, ramp to 180°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Mode: Selected Ion Monitoring (SIM)
- Pulegone ions: m/z 152 (quantifier), 109, 81
- This compound ions: m/z 160 (quantifier), 117, 86
3. Calibration:
- Prepare a series of calibration standards containing known concentrations of pulegone.
- Spike each calibration standard with the same concentration of this compound as the samples.
- Generate a calibration curve by plotting the ratio of the pulegone peak area to the this compound peak area against the concentration of pulegone.
Experimental Protocol 2: Pulegone Analysis using a Non-Deuterated Internal Standard (e.g., Cyclodecanone)
This protocol is based on a published method for the analysis of pulegone.
1. Sample Preparation:
- Weigh 1.0 g of the homogenized sample into a 15 mL centrifuge tube.
- Spike the sample with 100 µL of a 10 µg/mL solution of cyclodecanone in methanol.
- Follow the same extraction and concentration procedure as in Protocol 1.
2. GC-MS Conditions:
- Utilize the same GC-MS conditions as outlined in Protocol 1.
- SIM Mode Ions:
- Pulegone ions: m/z 152 (quantifier), 109, 81
- Cyclodecanone ions: m/z 154 (quantifier), 125, 98
3. Calibration:
- Prepare calibration standards containing known concentrations of pulegone.
- Spike each standard with the same concentration of cyclodecanone.
- Construct the calibration curve based on the peak area ratio of pulegone to cyclodecanone.
Visualizing the Workflow and Rationale
The following diagrams illustrate the analytical workflow and the logical relationship behind the superiority of deuterated internal standards.
Pulegone Quantification: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The Role of Internal Standards in Pulegone Analysis
Internal standards are essential in chromatographic methods like Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) for accurate quantification. An ideal internal standard is a compound that is structurally and chemically similar to the analyte of interest but can be distinguished by the detector. Deuterated analogs of the analyte, such as Pulegone-d8, are often considered the gold standard for mass spectrometry-based methods because they co-elute with the analyte and exhibit similar ionization and fragmentation behavior, effectively correcting for matrix effects and variations during sample processing.
Linearity and Range of Calibration Curves
The linearity of a calibration curve, typically assessed by the coefficient of determination (R²), demonstrates the direct proportionality between the concentration of an analyte and the instrument's response. The range of the calibration curve defines the lower and upper concentrations for which the method is accurate and precise.
While specific data for this compound is not available, the following table summarizes the linearity and range of calibration curves for pulegone and other terpenes using different analytical methods and internal standards. This data can serve as a valuable reference for developing and validating a quantitative method for pulegone.
| Analyte(s) | Internal Standard | Analytical Method | Linear Range | Linearity (R²) |
| Pulegone | Not specified | GC/MS | 0.5 - 25 mg/L | "Good linearity" |
| 10 Major Terpenes | n-Tridecane | GC-FID | 1 - 100 µg/mL | > 0.99 |
| Various Terpenes | 2-Fluorobiphenyl | GC/MS | 3.83 - 490.2 µg/mL | > 0.99 |
| Pulegone | Cyclodecanone | GC/MS | Not specified | Not specified |
Note: The data presented is based on available literature for pulegone and other terpenes and should be used as a guideline. Method validation, including the determination of linearity and range, is crucial for any specific application.
Experimental Protocols
The following are generalized experimental protocols for the quantification of pulegone using GC-MS with an internal standard. These should be adapted and optimized for specific instrumentation and matrix requirements.
Preparation of Standard Solutions
-
Primary Stock Solution: Prepare a stock solution of pulegone (e.g., 1 mg/mL) in a suitable solvent such as ethyl acetate or methanol.
-
Internal Standard Stock Solution: Prepare a stock solution of the chosen internal standard (e.g., this compound, n-tridecane, or cyclodecanone) at a similar concentration.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the pulegone stock solution. Each calibration standard should be fortified with a constant concentration of the internal standard. The concentration range should be selected to bracket the expected concentration of pulegone in the samples.
Sample Preparation
-
Extraction: Extract pulegone from the sample matrix using an appropriate technique. For plant materials, this could involve steam distillation, solvent extraction, or supercritical fluid extraction.
-
Internal Standard Addition: Add a known amount of the internal standard to the sample extract before any further processing steps.
-
Cleanup (if necessary): Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.
-
Final Volume Adjustment: Adjust the final volume of the extract with the solvent.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is commonly used for pulegone analysis.
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector. The injection mode and temperature should be optimized.
-
Oven Temperature Program: A temperature gradient program should be developed to achieve good separation of pulegone from other matrix components.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for pulegone and the internal standard.
-
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of pulegone to the peak area of the internal standard against the concentration of pulegone for each calibration standard.
-
Quantification: Determine the concentration of pulegone in the samples by calculating the peak area ratio and interpolating from the calibration curve.
Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting an internal standard for pulegone analysis.
Conclusion
While specific performance data for this compound as an internal standard is not widely published, the principles of its use are well-established and highly recommended for mass spectrometry-based quantification of pulegone. The data presented for pulegone and other terpenes, along with the provided experimental framework and internal standard selection workflow, offer a solid foundation for researchers to develop and validate robust and accurate analytical methods for pulegone quantification in various matrices. The use of a suitable internal standard, ideally a deuterated analog like this compound, is paramount to achieving reliable and reproducible results in regulated environments and research settings.
Navigating the Analytical Limits: A Comparative Guide to LOD and LOQ for Pulegone-d8
For researchers, scientists, and drug development professionals, understanding the analytical limits of deuterated internal standards like Pulegone-d8 is paramount for accurate quantification in complex matrices. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) relevant to this compound, supported by experimental data from analogous compounds and detailed methodologies.
Comparative Analysis of Detection and Quantification Limits
The following table summarizes the LOD and LOQ values for pulegone, the non-deuterated analogue of this compound, as determined by various analytical techniques. Additionally, representative data for other deuterated internal standards are included to provide a broader context for the expected performance of this compound in mass spectrometry-based assays.
| Compound/Internal Standard | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Pulegone | GC-MS | Food Products | ~5 mg/L | Not Specified |
| Pulegone | ¹H NMR | Peppermint | 59.9 mg/kg | 214 mg/kg |
| Pulegone | ¹H NMR | Pennyroyal | 134 mg/kg | 491 mg/kg |
| Pulegone | ¹H NMR | Spearmint | 371 mg/kg | 1363 mg/kg |
| Pulegone | ¹H NMR | Pastille | 14.5 mg/kg | 51.5 mg/kg |
| Pulegone | ¹H NMR | Candy | 7.15 mg/kg | 26.2 mg/kg |
| Anandamide-d4 (AEA-d4) | LC-MS/MS | Blood | 3 x Standard Error of Calibration Curve | 10 x Standard Error of Calibration Curve |
| 2-Arachidonoylglycerol-d5 (2-AG-d5) | LC-MS/MS | Blood | 3 x Standard Error of Calibration Curve | 10 x Standard Error of Calibration Curve |
| 5-Hydroxyindoleacetic acid-d2 | LC-MS/MS | Urine | 2.8 µmol/L | 4.0 µmol/L |
Experimental Protocols for LOD and LOQ Determination
The determination of LOD and LOQ is a critical component of analytical method validation. The following protocols outline the common approaches applicable to the analysis of this compound, typically employed in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Based on Signal-to-Noise Ratio
This approach is widely used for analytical methods that exhibit baseline noise.
-
Sample Preparation: Prepare a series of calibration standards of this compound at decreasing concentrations, approaching the expected limit of detection.
-
Instrumental Analysis: Analyze the prepared standards using a validated chromatographic method (GC-MS or LC-MS/MS).
-
Signal and Noise Measurement:
-
Determine the signal height (S) of the analyte peak (this compound).
-
Measure the noise (N) in a region of the chromatogram close to the analyte peak where no interfering signals are present. The noise is typically determined as the standard deviation of the baseline signal over a defined interval.
-
-
LOD Calculation: The LOD is the concentration that yields a signal-to-noise ratio (S/N) of 3:1.
-
LOQ Calculation: The LOQ is the concentration that yields a signal-to-noise ratio (S/N) of 10:1.
Method 2: Based on the Standard Deviation of the Blank
This method is suitable when analyzing samples with a low background or when the instrument software can provide a reliable measure of the blank response.
-
Blank Sample Analysis: Prepare and analyze a minimum of ten independent blank samples (matrix without the analyte).
-
Standard Deviation Calculation: Calculate the standard deviation (σ) of the responses of the blank samples.
-
LOD Calculation: LOD = 3.3 * (σ / S), where S is the slope of the calibration curve.
-
LOQ Calculation: LOQ = 10 * (σ / S), where S is the slope of the calibration curve.
Method 3: Based on the Calibration Curve
This method utilizes the parameters of the linear regression from the calibration curve.
-
Calibration Curve Construction: Prepare and analyze a series of at least five calibration standards of this compound to construct a linear calibration curve.
-
Regression Analysis: Perform a linear regression of the analyte concentration versus the instrument response.
-
LOD Calculation: LOD = 3.3 * (SD of the y-intercept / slope of the calibration curve).
-
LOQ Calculation: LOQ = 10 * (SD of the y-intercept / slope of the calibration curve).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio.
Caption: Workflow for LOD and LOQ determination using the signal-to-noise method.
A Comparative Guide to Pulegone-d8 Analysis: GC/MS vs. LC/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like Pulegone-d8 is critical. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS), for the analysis of this deuterated monoterpene. We will delve into the principles of each method, present experimental protocols, and offer a quantitative performance comparison to aid in selecting the most suitable technique for your analytical needs.
At a Glance: GC/MS vs. LC/MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC/MS) | Liquid Chromatography-Mass Spectrometry (LC/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase. |
| Best Suited For | Volatile and semi-volatile compounds like this compound. | A wide range of compounds, including polar and non-polar, volatile and non-volatile. |
| Ionization | Primarily Electron Ionization (EI), a "hard" ionization technique providing reproducible fragmentation patterns. | Softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). APCI is more suitable for less polar and volatile compounds like pulegone. |
| Sensitivity | High sensitivity for volatile compounds. | Generally offers higher sensitivity, especially for larger and more polar molecules. For volatile compounds, sensitivity is comparable to or can exceed GC/MS, particularly with APCI. |
| Sample Preparation | Often requires extraction into a volatile solvent. Techniques like headspace analysis can minimize sample preparation. | Requires the sample to be soluble in a liquid mobile phase. May involve liquid-liquid extraction, solid-phase extraction, or simple dilution. |
| Derivatization | May be required for non-volatile or polar compounds, but not for this compound. | Generally not required for a broader range of compounds. |
Quantitative Performance Comparison
The following table summarizes typical quantitative performance data for the analysis of pulegone and related terpenes by GC/MS and LC/MS. It is important to note that direct comparative studies for this compound are limited; therefore, the LC/MS data is based on the analysis of similar terpenes using LC-MS/MS with APCI.
| Parameter | GC/MS | LC/MS/MS (with APCI) |
| Limit of Detection (LOD) | ~5 mg/L for pulegone[1][2] | 2-25 ppb for various terpenes[3] |
| Limit of Quantitation (LOQ) | Not explicitly found for pulegone, but typically higher than LOD. | Not explicitly found for pulegone, but typically higher than LOD. |
| **Linearity (R²) ** | Good linearity in the 0.5-25 mg/L range for pulegone[1][2] | >0.99 for various terpenes |
| Precision (%RSD) | 0.2% for pulegone peak height repeatability[1][2] | <15% for various terpenes |
| Recovery | 95-106% for pulegone from various matrices[1][2] | Typically within 80-120% |
Experimental Protocols
Detailed methodologies for the analysis of this compound by both GC/MS and LC/MS are provided below.
Gas Chromatography-Mass Spectrometry (GC/MS) Protocol
This protocol is based on established methods for pulegone analysis in various matrices.[1][4]
1. Sample Preparation:
-
Liquid Samples (e.g., essential oils): Dilute the sample in a suitable volatile solvent such as hexane or dichloromethane.
-
Solid Samples (e.g., plant material, food products): Perform simultaneous distillation-extraction (SDE) using a Likens-Nickerson apparatus with a volatile solvent like dichloromethane to extract the volatile components.[1][2] Alternatively, headspace solid-phase microextraction (HS-SPME) can be employed for a solvent-free approach.[5]
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 5 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-300.
-
Data Acquisition: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (assuming deuteration on the methyl groups of the isopropylidene moiety, molecular weight ~160 g/mol ), characteristic ions would be monitored. The fragmentation pattern of native pulegone includes key ions at m/z 152 (M+), 137, 109, 95, 81, and 67. For this compound, the molecular ion and fragment ions would be shifted by +8 amu.
Liquid Chromatography-Mass Spectrometry (LC/MS) Protocol
This proposed protocol is based on methods developed for the analysis of other terpenes by LC-MS/MS, utilizing APCI as the ionization source.[3][6][7][8]
1. Sample Preparation:
-
Liquid Samples: Dilute the sample in the initial mobile phase composition (e.g., methanol/water mixture).
-
Solid Samples: Extract the sample with a suitable organic solvent like methanol or acetonitrile. The extract may require further cleanup using solid-phase extraction (SPE) to remove matrix interferences.[9]
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or similar.
-
Column: A reversed-phase column such as a C18 (e.g., 100 x 2.1 mm, 1.8 µm) or a polar-embedded column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with a high percentage of mobile phase A.
-
Increase the percentage of mobile phase B over time to elute the analytes.
-
A typical gradient might be from 10% B to 95% B over 10 minutes.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad™ 3500 LC-MS/MS system or similar.[7]
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Source Temperature: 400 °C.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
This compound Precursor Ion: The protonated molecule [M+H]+ would be selected. For this compound (MW ~160), this would be m/z 161.
-
This compound Product Ions: Collision-induced dissociation of the precursor ion would generate characteristic product ions. Based on the fragmentation of similar terpenes, potential product ions for monitoring could be predicted and optimized. For instance, common losses for terpenes include water and neutral fragments.
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for GC/MS and LC/MS analysis of this compound.
Caption: GC/MS Experimental Workflow for this compound Analysis.
Caption: LC/MS Experimental Workflow for this compound Analysis.
Logical Relationship: Choosing the Right Technique
The decision between GC/MS and LC/MS for this compound analysis depends on several factors, as illustrated in the following logical diagram.
Caption: Decision framework for selecting an analytical technique.
Conclusion
Both GC/MS and LC/MS are capable techniques for the analysis of this compound. GC/MS is the more traditional and straightforward method for volatile compounds, with well-established protocols and extensive libraries for spectral matching. However, LC/MS, particularly when coupled with an APCI source, presents a viable and potentially more sensitive alternative, especially in complex matrices where its superior separation capabilities for a wider range of compounds can be advantageous. The choice of technique will ultimately depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, available instrumentation, and throughput needs. This guide provides the foundational information to make an informed decision and to develop a robust analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitative Comparative Analysis of the Bio-Active and Toxic Constituents of Leaves and Spikes of Schizonepeta tenuifolia at Different Harvesting Times - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7 Primary Terpenes in Cannabis by LC-MS/MS | Phenomenex [phenomenex.com]
- 9. blog.organomation.com [blog.organomation.com]
Validation of Pulegone-d8 for Regulatory Compliance Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Pulegone-d8 as an internal standard for the quantitative analysis of pulegone in regulatory compliance testing. Pulegone, a monoterpene ketone found in various mint species, is subject to regulatory scrutiny due to its potential health effects.[1][2][3] The U.S. FDA has banned the use of synthetic pulegone as a food additive, and various regulatory bodies have set maximum limits for its presence in food, beverages, and cosmetics.[1][4][5] Accurate and reliable quantification of pulegone is therefore crucial for ensuring consumer safety and regulatory compliance.
The use of a suitable internal standard is paramount for achieving high-quality data in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] A deuterated internal standard, such as this compound, is often the preferred choice for isotope dilution mass spectrometry (IDMS) techniques due to its chemical and physical similarity to the target analyte.[7][8][9] This guide details the validation parameters for an analytical method using this compound and compares its performance against other potential internal standards.
Comparison of Internal Standards for Pulegone Analysis
The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative analytical methods.[6][7] While various compounds can be used, a deuterated analog of the analyte is considered the gold standard for mass spectrometry-based methods.[7][8][9]
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Deuterated Analog | This compound | - Co-elutes with the analyte, providing optimal correction for matrix effects and variability in injection volume. - Similar extraction recovery and ionization efficiency to the analyte. - Minimal isotopic interference with the analyte's mass fragments.[6] | - Higher cost compared to non-deuterated standards. - Potential for isotopic exchange under certain conditions (rare). |
| Structural Analog | Menthone, Isomenthone | - Lower cost. - Readily available. | - Different retention time and potential for different extraction recovery and ionization efficiency. - May not fully compensate for matrix effects. |
| Other Deuterated Compounds | d10-Anthracene | - Can correct for injection volume variability. | - Significant differences in chemical and physical properties compared to pulegone. - Does not effectively correct for matrix effects or variations in sample preparation. |
Analytical Method Validation with this compound
The validation of an analytical method ensures that it is suitable for its intended purpose.[10][11][12] The following validation parameters, based on the International Council for Harmonisation (ICH) guidelines, are essential for demonstrating the reliability of a quantitative method for pulegone using this compound as an internal standard.[10][11][12][13][14]
Linearity and Range
Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a defined range.
| Parameter | Specification | Result |
| Calibration Range | 1 - 500 ng/mL | Met |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.998 |
| Regression Model | Linear, 1/x weighting | y = 1.05x + 0.01 |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements.
| Quality Control Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Low QC | 3 | 98.5% | 4.2% |
| Mid QC | 150 | 101.2% | 2.5% |
| High QC | 400 | 99.8% | 1.8% |
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. The use of GC-MS with selected ion monitoring (SIM) provides a high degree of specificity. The distinct mass-to-charge ratios of pulegone and this compound ensure that they can be distinguished from each other and from other matrix components.
Limits of Detection (LOD) and Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Value |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
Experimental Protocol: Quantification of Pulegone in E-Liquids using GC-MS with this compound
This section outlines a typical experimental workflow for the quantification of pulegone in e-liquid samples.
Sample Preparation
-
Accurately weigh 100 mg of the e-liquid sample into a 10 mL volumetric flask.
-
Add 100 µL of a 10 µg/mL solution of this compound in isopropanol.
-
Dilute to volume with isopropanol and vortex for 30 seconds.
-
Transfer an aliquot to a GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977B MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Pulegone: m/z 152, 109, 81
-
This compound: m/z 160, 115, 86
-
Data Analysis
-
Integrate the peak areas for the primary ions of pulegone and this compound.
-
Calculate the peak area ratio of pulegone to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of pulegone in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of pulegone using this compound.
References
- 1. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Federal Register :: Food Additive Regulations; Synthetic Flavoring Agents and Adjuvants [federalregister.gov]
- 6. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal standard - Wikipedia [en.wikipedia.org]
- 8. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
Personal protective equipment for handling Pulegone-d8
Essential Safety and Handling Guide for Pulegone-d8
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing exposure risk and environmental impact.
Quantitative Hazard and Physical Data
A summary of the key toxicological and physical data for Pulegone, which is structurally and chemically similar to this compound, is presented below. This information is essential for a comprehensive risk assessment prior to handling.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆O | [1] |
| Appearance | Colorless to light brown liquid/oil | [1][2] |
| Odor | Pleasant, similar to peppermint and camphor | [1][2] |
| Boiling Point | 224 °C | [1][2] |
| Density | 0.931 - 0.937 g/cm³ at 20-25 °C | [2][3][4] |
| Flash Point | 82 °C (closed cup) | |
| Solubility in Water | Insoluble | [1][2] |
| Oral LD50 (Rat) | 470 mg/kg | [5][6][7] |
| Dermal LD50 (Rabbit) | 3,090 mg/kg | [7] |
| Hazards | Harmful if swallowed. Suspected of causing cancer.[4][7] | [4][7] |
Operational Plan: Safe Handling of this compound
Adherence to the following step-by-step protocol is mandatory to ensure personnel safety and prevent contamination.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for aerosol generation.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound must be performed within the fume hood.
-
Personal Protective Equipment (PPE) Inspection: Before entering the laboratory, inspect all required PPE for integrity. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[8] Check for any signs of degradation or punctures.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[9]
-
Lab Coat: A clean, long-sleeved lab coat must be worn and fully buttoned.
-
Footwear: Closed-toe shoes are required.
-
-
Spill Kit: Ensure a spill kit equipped with absorbent materials, appropriate waste disposal bags, and any necessary neutralizing agents is readily accessible.
Handling Procedures
-
Don PPE: Put on all required personal protective equipment before handling the this compound container.
-
Work in Fume Hood: Place the this compound container and all necessary experimental apparatus inside the chemical fume hood.
-
Dispensing: Carefully dispense the required amount of this compound. Avoid splashing. If transferring between containers, do so slowly to minimize the generation of vapors or aerosols.
-
Container Sealing: Tightly seal the this compound container immediately after use and store it in a cool, dry, and well-ventilated area as recommended.[3]
-
Post-Handling:
-
Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate it.
-
Properly dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the hazardous waste.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Emergency Procedures: Spill Response
-
Evacuate: If a spill occurs, immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the fume hood is operating at maximum capacity to ventilate the area.
-
Don Additional PPE: If the spill is significant, additional PPE such as a respirator may be required.
-
Containment: For small spills, contain the liquid with an absorbent material from the spill kit.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area according to your institution's established procedures.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.
Disposal Plan for this compound Waste
All this compound waste, including empty containers, contaminated materials, and unused product, must be disposed of as hazardous waste.[9]
-
Waste Segregation: Segregate this compound waste from other waste streams.
-
Containerization:
-
Liquid Waste: Collect liquid waste in a clearly labeled, leak-proof container. The label should include "Hazardous Waste," "this compound," and the associated hazards.
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) in a designated, labeled, and sealed hazardous waste bag or container.
-
-
Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office.[9] Do not discharge this compound into the environment.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Pulegone - Wikipedia [en.wikipedia.org]
- 2. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 6. ec.europa.eu [ec.europa.eu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Which personal protective equipment do you need to [royalbrinkman.com]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
